5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQERXMLIEDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381485 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-82-2 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in various commercial products, driving the demand for efficient and scalable synthetic routes. This in-depth technical guide delineates the primary synthetic pathways to this valuable compound, providing a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The guide focuses on two robust synthetic strategies: the construction of the pyrazole core followed by chlorination, and a route involving a Vilsmeier-Haack reaction followed by oxidation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The targeted compound, this compound, is a crucial intermediate in the production of several commercial agrochemicals.[3] The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyrazole ring provides a versatile platform for further chemical modifications, enabling the synthesis of diverse and complex molecules. Understanding the nuances of its synthesis is paramount for ensuring the efficient and cost-effective production of downstream products. This guide provides a detailed examination of the most prominent and scientifically sound methods for the synthesis of this key intermediate.
Part 1: Synthesis via Pyrazole Ring Formation and Subsequent Chlorination
This synthetic approach focuses on first constructing the core 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ring system, followed by a regioselective chlorination at the 5-position.
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
The initial and crucial step in this route is the formation of the pyrazole ring. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4][5] A specific patented method details the synthesis from readily available starting materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.[6]
Mechanism:
The synthesis proceeds through a multi-step, one-pot reaction. Initially, ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride. This step forms an ethoxymethylene intermediate. Subsequent reaction with methylhydrazine leads to the formation of the pyrazole ring through a cyclization-condensation sequence. The resulting ester is then saponified to yield the carboxylic acid.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid [6]
-
Step 1: Formation of the Intermediate:
-
In a suitable reactor, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to 110-120 °C and maintain the temperature for the reaction to proceed to completion.
-
After the reaction, cool the mixture and distill under reduced pressure to remove low-boiling components and isolate the crude intermediate.
-
-
Step 2: Cyclization and Saponification:
-
In a separate reactor, charge an aqueous solution of methylhydrazine and toluene.
-
Cool the mixture to 8-10 °C and add sodium hydroxide.
-
Slowly add the intermediate from Step 1 to the methylhydrazine solution, maintaining the temperature below 15 °C.
-
After the addition is complete, heat the reaction mixture to facilitate the cyclization.
-
Upon completion of the cyclization, add hydrochloric acid to the reaction mixture to effect the saponification of the ester and precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Chlorination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
The final step in this synthetic route is the regioselective chlorination of the pyrazole ring at the 5-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.
Mechanism:
The chlorination can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloronium ion (Cl+), or a polarized equivalent, is attacked by the electron-rich pyrazole ring. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 1 and 3-positions directs the chlorination to the 5-position.
Alternatively, electrochemical methods have been developed for the chlorination of pyrazoles.[7]
Experimental Protocol: Chlorination using N-Chlorosuccinimide (General Procedure)
-
Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield this compound.
Part 2: Synthesis via Vilsmeier-Haack Reaction and Subsequent Oxidation
This alternative and widely utilized pathway involves the formation of a key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, through a Vilsmeier-Haack reaction, which is then oxidized to the target carboxylic acid.
Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][8][9] In this synthesis, 1,3-dimethyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]
Mechanism:
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. The 1,3-dimethyl-1H-pyrazol-5(4H)-one then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular rearrangement and elimination of water and chloride ions lead to the formation of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8]
Experimental Protocol: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [10]
-
Formation of the Vilsmeier Reagent:
-
In a well-stirred, cold (0 °C) solution of DMF, add phosphorus oxychloride dropwise.
-
Stir the resulting mixture at 0 °C for approximately 20 minutes.
-
-
Reaction with Pyrazolone:
-
To the prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one.
-
Heat the reaction mixture to 90 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The final step in this route is the oxidation of the aldehyde functionality to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A well-established method for the oxidation of similar 5-chloropyrazole-4-carbaldehydes utilizes potassium permanganate (KMnO₄).
Mechanism:
The oxidation of the aldehyde to a carboxylic acid with potassium permanganate in a suitable solvent proceeds through the formation of a manganate ester intermediate. This intermediate then collapses to yield the carboxylate, which upon acidic workup, gives the final carboxylic acid.
Experimental Protocol: Oxidation using Potassium Permanganate (General Procedure)
-
Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent mixture (e.g., acetone/water or pyridine/water).
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate.
-
Stir the reaction mixture at low temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Visualization of Synthetic Pathways
Route 1: Pyrazole Formation and Chlorination
Caption: Synthetic pathway via pyrazole ring formation followed by chlorination.
Route 2: Vilsmeier-Haack Reaction and Oxidation
Caption: Synthetic pathway via Vilsmeier-Haack reaction and subsequent oxidation.
Quantitative Data Summary
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| Route 1 | |||||
| Pyrazole Synthesis | Ethyl acetoacetate, Triethyl orthoformate, Methylhydrazine | Acetic anhydride, NaOH, HCl | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | [6] |
| Chlorination | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | N-Chlorosuccinimide | This compound | High (general) | General Method |
| Route 2 | |||||
| Vilsmeier-Haack | 1,3-dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | ~70% | [10] |
| Oxidation | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | This compound | 80-85% (for similar substrates) |
Conclusion
The synthesis of this compound can be effectively achieved through two primary, well-established synthetic routes. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of production, and specific process safety considerations. Both routes offer a reliable means to access this important chemical intermediate, providing a solid foundation for the development of novel pharmaceuticals and agrochemicals. The detailed mechanisms and protocols provided in this guide are intended to empower researchers and process chemists to make informed decisions and to facilitate the efficient synthesis of this valuable compound.
References
- 1. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 2. This compound | 27006-82-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
This compound is a heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel active ingredients, including the acaricide pyflubumide[1]. A thorough understanding of its physicochemical properties is paramount for researchers and development professionals to optimize synthesis, formulation, and analytical methods. This guide provides a comprehensive overview of the known and predicted properties of this molecule, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies. The content is structured to deliver both foundational data and practical, field-proven insights for its application in a research and development setting.
Introduction & Molecular Overview
The pyrazole ring is a prominent scaffold in numerous biologically active molecules, known to form the basis for a wide range of pharmaceuticals and agrochemicals[2][3]. The specific substitution pattern of this compound imparts unique chemical characteristics that are leveraged in the design of more complex target molecules.
Chemical Structure and Identification
The molecular structure consists of a central pyrazole ring substituted with a chlorine atom at position 5, two methyl groups at positions 1 and 3, and a carboxylic acid group at position 4.
Caption: Molecular structure of the title compound.
Nomenclature and CAS Registry
-
Systematic Name: this compound
-
CAS Number: 27006-82-2[1]
-
Synonyms: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-Chloro-2,5-dimethyl-2H-pyrazole-3-carboxylic acid[4]. Note: The variation in numbering (4- vs. 5-carboxylic acid) arises from different starting points for numbering the pyrazole ring. The CAS registry number 27006-82-2 consistently refers to this specific molecule.
Core Physicochemical Properties
A summary of the key physicochemical data is presented below. It is important to note that while some data is available from chemical suppliers, many experimental values are not published in peer-reviewed literature, necessitating their determination in the laboratory.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₇ClN₂O₂ | -[4] |
| Molecular Weight | 174.59 g/mol | Calculated[4] |
| Appearance | Solid | Supplier Data[4] |
| Melting Point | Data not available | Requires experimental determination (DSC) |
| Boiling Point | Data not available | Requires experimental determination |
| pKa | Predicted ~3.5 (based on related structures) | Analogy[5] / Requires experimental determination |
| Solubility | Data not available | Requires experimental determination |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not widely published, expected characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct singlet peaks.
-
A singlet for the N-methyl protons (N-CH₃), likely in the range of 3.8-4.0 ppm.
-
A singlet for the C-methyl protons (C-CH₃), likely around 2.3-2.5 ppm. For the non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, these peaks appear at 3.82 and 2.31 ppm, respectively[6].
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum will provide information on the carbon skeleton.
-
The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range[7].
-
Signals for the pyrazole ring carbons (C3, C4, C5) and the two methyl carbons will also be present.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.
-
A very broad band from ~2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.
-
A sharp, strong band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.
-
C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹.
-
Vibrations associated with the pyrazole ring structure in the 1400-1600 cm⁻¹ region[8].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): A peak at m/z ≈ 174.02, corresponding to the molecular formula C₆H₇ClN₂O₂.
-
Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 176, with an intensity approximately one-third of the main M⁺ peak, is definitive for the presence of a single chlorine atom.
-
Key Fragmentation: Common fragmentation pathways would include the loss of -OH (M-17), -COOH (M-45), and potentially cleavage of the methyl groups.
Experimental Protocols for Physicochemical Determination
The following section outlines standardized, self-validating protocols for determining the core physicochemical properties not currently available in the literature.
Characterization Workflow
A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.
Caption: Recommended workflow for comprehensive characterization.
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about purity and polymorphism.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tₘ = 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's shape can provide qualitative insights into sample purity.
Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for determining the acid dissociation constant (pKa). Due to the compound's likely low water solubility, a co-solvent system is often required.
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system. A common choice is a methanol-water or dioxane-water mixture. Scientist's Note: The use of a co-solvent will yield an apparent pKa (pKaᵃᵖᵖ), which is valuable for comparisons within the same solvent system.
-
Titration: While stirring the solution at a constant temperature, add small, precise aliquots of a standardized, carbonate-free titrant (e.g., 0.1 M NaOH). Record the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a Gran plot or derivative plot can be used to determine the equivalence point with high accuracy.
Protocol: Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility, which is critical for drug development and environmental fate studies.
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-capped vial.
-
Incubation: Agitate the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter material that does not bind the analyte) to remove any remaining microscopic solids.
-
Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The solubility is reported in units like mg/L or µg/mL.
Stability and Handling
-
Storage: Like most carboxylic acids, this compound should be stored in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.
-
Stability: Pyrazole rings are generally stable aromatic systems. The primary points of reactivity are the carboxylic acid group (e.g., for esterification or amide bond formation) and potential nucleophilic substitution of the chlorine atom under harsh conditions. Azo pyrazole carboxylic acids have been noted for their favorable thermal stability[9].
Conclusion
This compound is a valuable building block whose full potential can only be realized with a robust understanding of its physicochemical properties. This guide has consolidated the available information and provided a clear, scientifically-grounded framework for determining critical data points such as melting point, pKa, and solubility. By adhering to these validated experimental protocols, researchers and scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.
References
- 1. This compound | 27006-82-2 [chemicalbook.com]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]
- 5. Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 27006-82-2).[1] As a key intermediate in the synthesis of novel agrochemicals, a comprehensive understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and drug development professionals.[1] Due to a lack of publicly available, experimentally-derived spectra for this specific compound, this guide synthesizes established spectroscopic principles and data from analogous pyrazole and carboxylic acid structures to present a robust, predictive framework for its analysis. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explain the causality behind experimental choices, and provide an expert interpretation of the expected data.
Introduction and Molecular Overview
This compound is a substituted heterocyclic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of approximately 174.59 g/mol . Its structure features a central 1,3-dimethylpyrazole ring, substituted at the C4 position with a carboxylic acid group and at the C5 position with a chlorine atom. This unique combination of functional groups necessitates a multi-faceted spectroscopic approach for unambiguous structural confirmation.
This guide provides the theoretical basis and practical protocols for acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of the title compound. The presented data is predictive, grounded in the fundamental principles of each technique and supported by extensive literature on similar chemical entities.
Integrated Spectroscopic Workflow
A comprehensive characterization relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical workflow for analyzing a novel or reference sample of this compound is outlined below.
References
The Pyrazole Scaffold: A Cornerstone of Modern Agrochemical Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel agrochemicals.[1] Its remarkable versatility and broad spectrum of biological activities have led to the successful commercialization of numerous pyrazole-containing fungicides, insecticides, and herbicides.[2] This technical guide provides a comprehensive overview of the pivotal role of pyrazole derivatives in modern agrochemical research. We will delve into the historical context of their discovery, explore the synthetic strategies employed for their creation, and elucidate their diverse mechanisms of action. Furthermore, this guide will present a detailed analysis of structure-activity relationships (SAR), offering insights into the rational design of next-generation pyrazole-based pesticides.[3] Through the inclusion of detailed experimental protocols, extensive biological activity data, and visualizations of key molecular pathways, this document aims to serve as an invaluable resource for researchers dedicated to the advancement of sustainable crop protection solutions.
Introduction: The Rise of a Versatile Heterocycle
The enduring challenge in agriculture is to safeguard crop yields from the relentless pressure of pests and diseases while minimizing environmental impact.[2] Chemical crop protection remains a vital tool in this endeavor, and the discovery of novel active ingredients with improved efficacy, selectivity, and safety profiles is a paramount objective for the agrochemical industry. In this context, the pyrazole moiety has proven to be an exceptionally fruitful starting point for the design of new pesticides.[3]
The success of the pyrazole scaffold can be attributed to several key factors:
-
Structural Versatility: The pyrazole ring offers multiple sites for substitution, allowing for extensive structural modifications to fine-tune biological activity, selectivity, and physicochemical properties.[3]
-
Diverse Mechanisms of Action: Pyrazole derivatives have been shown to target a wide array of biological processes in pests and weeds, including respiration, nerve function, and amino acid biosynthesis. This diversity is crucial for managing the development of resistance.[1][2]
-
Favorable Physicochemical Properties: Many pyrazole-containing compounds exhibit properties conducive to effective delivery and translocation within target organisms.
This guide will explore the major classes of pyrazole-based agrochemicals, providing a deep dive into their chemistry, biology, and practical applications.
Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration
A significant breakthrough in the application of pyrazole derivatives in agriculture has been the development of potent fungicides that target the fungal respiratory chain. Specifically, many pyrazole carboxamides are highly effective inhibitors of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II).[4]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase is a crucial enzyme that links the TCA cycle to the mitochondrial electron transport chain by oxidizing succinate to fumarate.[4] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone.[5] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Key Pyrazole SDHI Fungicides and Biological Activity
The pyrazole carboxamide class of fungicides has seen remarkable success with several commercialized products demonstrating excellent efficacy against a broad spectrum of fungal pathogens.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Boscalid | Botrytis cinerea | 0.3 - 0.9 | [6] |
| Penthiopyrad | Rhizoctonia solani | ~0.03 | [7] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.1 | [8] |
| Bixafen | Rhizoctonia solani | 0.25 | [9] |
| Fenpyrazamine | Botrytis cinerea | 0.9 | [6] |
Table 1: In vitro fungicidal activity of selected pyrazole carboxamide SDHIs.
Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide Intermediate
The synthesis of pyrazole-4-carboxamides typically involves the coupling of a pyrazole-4-carboxylic acid with a substituted aniline. The following is a representative protocol for the synthesis of a key intermediate.
Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (0.5 mol) in toluene (120 mL), add sodium bicarbonate (0.6 mol).
-
Methylation: While maintaining the temperature at 20-30°C with an ice-water bath, slowly add dimethyl sulfate (0.24 mol) dropwise.
-
Reaction: Heat the reaction mixture to 50°C using a water bath and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture. Wash the resulting light-yellow solution with ice water.
-
Isolation: Concentrate the upper toluene layer under reduced pressure to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]
Pyrazole Derivatives as Insecticides: Disrupting the Nervous System
The phenylpyrazole class of insecticides, exemplified by fipronil, has had a profound impact on pest management. These compounds are potent neurotoxins that act on the central nervous system of insects.
Mechanism of Action: GABA-gated Chloride Channel Antagonism
Fipronil and related phenylpyrazoles act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to a site within the chloride channel, blocking the influx of chloride ions. This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.
Caption: Mechanism of action of fipronil on the insect GABA receptor.
Key Phenylpyrazole Insecticides and Biological Activity
Fipronil and its analogs have demonstrated high efficacy against a wide range of insect pests.
| Compound | Target Pest | LC50 | Reference |
| Fipronil | Termites | 0.038 µg/mL | [11] |
| Chlorantraniliprole | Plutella xylostella | 0.0046 mg/L | [2] |
| Indoxacarb | Spodoptera frugiperda | 18.14 mg a.i./L | [5] |
| Tolfenpyrad | Plutella xylostella | 0.1-1.0 ppm | [12] |
Table 2: Insecticidal activity of selected pyrazole and pyrazole-containing insecticides.
Experimental Protocol: Synthesis of Fipronil
The synthesis of fipronil is a multi-step process. A common method involves the oxidation of a thiopyrazole precursor.
Synthesis of Fipronil via Oxidation
-
Reaction Setup: In a suitable reaction vessel, create a mixture of trichloroacetic acid, chlorobenzene, and boric acid.
-
Addition of Precursor: Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole to the mixture and cool to 15-20°C.
-
Oxidation: Add aqueous hydrogen peroxide (50%) to the cooled mixture and stir for approximately 20 hours.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude fipronil. The product is then purified using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to yield fipronil with high purity.[13]
Pyrazole Derivatives as Herbicides: Targeting Amino Acid and Pigment Biosynthesis
Pyrazole derivatives have also made significant contributions to weed management, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mechanism of Action: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a key enzyme in the catabolism of the amino acid tyrosine.[14] It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, pyrazole herbicides disrupt the production of these vital molecules, leading to the bleaching of new growth due to the destruction of chlorophyll, followed by plant death.[15]
Caption: Mechanism of action of pyrazole HPPD-inhibiting herbicides.
Key Pyrazole HPPD-Inhibiting Herbicides and Biological Activity
Several pyrazole-based HPPD inhibitors have been developed for broadleaf weed control in various crops.
| Compound | Target Weed | Activity | Application Rate | Reference |
| Topramezone | Chenopodium serotinum | Excellent | 37.5 g ha⁻¹ | [14] |
| Pyrasulfotole | Amaranthus retroflexus | Good | 30-50 g a.i. ha⁻¹ | N/A |
| Benzofenap | Echinochloa crus-galli | Good | 200-300 g a.i. ha⁻¹ | N/A |
| Pyrazoxyfen | Barnyard grass | Good | 0.05 mmol m⁻² | [9] |
Table 3: Herbicidal activity of selected pyrazole HPPD inhibitors.
Experimental Protocol: Synthesis of Topramezone
The synthesis of topramezone involves the coupling of a pyrazole intermediate with a substituted benzoic acid derivative.
Synthesis of Topramezone
-
Initial Reaction: A mixture of 3-(3-bromo-2-methyl-6-methylsulfophenyl)-4,5-dihydro-isoxazole and carbon dioxide is reacted to form 3-(4,5-dihydroisoxazole-3-yl)-2-methyl-4-methylsulfonylbenzoic acid.
-
Condensation and Rearrangement: The resulting benzoic acid derivative is then condensed and rearranged with 1-methyl-5-hydroxy pyrazole to produce topramezone. This method avoids the use of highly toxic carbon monoxide and expensive catalysts.[16]
Structure-Activity Relationships (SAR) and Rational Design
The development of pyrazole-based agrochemicals has been significantly guided by SAR studies. By systematically modifying the substituents on the pyrazole ring and associated phenyl groups, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Fungicides (SDHIs): For pyrazole carboxamide fungicides, the nature of the substituents on both the pyrazole ring and the aniline moiety is critical for activity. For instance, the presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring is often associated with high fungicidal activity.[8]
-
Insecticides (Phenylpyrazoles): In the case of phenylpyrazole insecticides like fipronil, the substitution pattern on the N-phenyl ring is crucial for binding to the GABA receptor. The 2,6-dichloro-4-trifluoromethylphenyl group is a key feature for high insecticidal potency.[11]
-
Herbicides (HPPD Inhibitors): For pyrazole-based HPPD inhibitors, the nature and position of substituents on the benzoyl ring attached to the pyrazole are critical for inhibitory activity and crop selectivity.[9]
Environmental Fate and Ecotoxicology
A comprehensive understanding of the environmental behavior of pyrazole-based agrochemicals is essential for their responsible use.
-
Persistence and Degradation: The persistence of pyrazole derivatives in the environment varies depending on the specific compound and environmental conditions. Fipronil, for example, degrades relatively slowly in soil and water, with half-lives ranging from hours to months.[1] Its degradation can lead to the formation of metabolites that are sometimes more persistent and toxic than the parent compound.[17]
-
Mobility: The mobility of pyrazole agrochemicals in soil is influenced by their physicochemical properties. Fipronil is relatively immobile in soil and has a low potential to leach into groundwater.[1]
-
Ecotoxicity: Pyrazole derivatives can exhibit varying degrees of toxicity to non-target organisms. Fipronil is highly toxic to bees and some aquatic organisms.[1] Therefore, risk assessments and mitigation measures are crucial for protecting beneficial insects and aquatic ecosystems.
Caption: Environmental fate of pyrazole-based agrochemicals.
Conclusion and Future Perspectives
Pyrazole derivatives have unequivocally established themselves as a cornerstone of modern agrochemical research. Their remarkable success as fungicides, insecticides, and herbicides is a testament to the versatility of the pyrazole scaffold. The continued exploration of this chemical space, guided by a deeper understanding of SAR and mechanisms of action, holds immense promise for the development of next-generation crop protection agents. Future research will likely focus on:
-
Novel Modes of Action: Discovering new biological targets for pyrazole derivatives to combat resistance.
-
Improved Safety Profiles: Designing compounds with enhanced selectivity and reduced impact on non-target organisms and the environment.
-
Sustainable Formulations: Developing innovative delivery systems to optimize efficacy and minimize environmental exposure.
The journey of pyrazole derivatives in agrochemical research is far from over. As we continue to unravel the complexities of pest and disease management, the pyrazole ring will undoubtedly remain a key structural motif in the quest for sustainable and effective crop protection solutions.
References
- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. ejppri.eg.net [ejppri.eg.net]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations [scispace.com]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a Key Chemical Intermediate
Introduction
The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2][3] Within this important class of heterocycles, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid stands out as a particularly versatile and valuable chemical intermediate. Its bifunctional nature—possessing both a reactive carboxylic acid handle and a strategically placed chloro substituent—allows for precise, sequential modifications, making it an ideal building block for constructing complex molecular architectures.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, detail robust synthetic protocols, explore its core reactivity, and present case studies of its application in the synthesis of high-value compounds. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this intermediate to its fullest potential in their research and development endeavors.
Section 1: Physicochemical Properties & Characterization
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 27006-82-2 | [4][5] |
| Molecular Formula | C₆H₇ClN₂O₂ | [6][7] |
| Molecular Weight | 174.59 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | Typically >95% | [7] |
Note: Physical properties such as melting point and solubility can vary slightly depending on the supplier and purity. Always refer to the specific product's Certificate of Analysis.
Section 2: Synthesis & Manufacturing Insights
The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and reliable method involves the Vilsmeier-Haack reaction to install the C4-formyl group, followed by oxidation to the carboxylic acid. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[8][9]
The general workflow for the synthesis is depicted below.
Diagram 1: General Synthesis Workflow.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on established chemical literature for synthesizing the aldehyde intermediate, which is then oxidized.[1][3]
Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1][3]
-
Reagent Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 2.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture (the Vilsmeier reagent) for 20-30 minutes at 0°C.
-
Causality Insight: The pre-formation of the Vilsmeier reagent (electrophilic chloroiminium ion) is critical. Adding the pyrazolone to this activated reagent ensures efficient formylation at the electron-rich C4 position.
-
-
Reaction: To the Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.
-
Work-up & Isolation: Monitor the reaction by TLC. Once complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with aqueous sodium hydroxide to a pH of ~7. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) yields the pure 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]
Part B: Oxidation to the Carboxylic Acid
-
Reaction: Suspend the aldehyde from Part A in an appropriate solvent (e.g., aqueous acetone or acetic acid). Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), portion-wise while monitoring the temperature.
-
Work-up & Isolation: After the reaction is complete (indicated by the disappearance of the starting material on TLC), quench any excess oxidant. Acidify the mixture with hydrochloric acid, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Section 3: Core Reactivity & Mechanistic Considerations
The synthetic utility of this intermediate stems from the orthogonal reactivity of its functional groups. The carboxylic acid is primed for nucleophilic acyl substitution, while the C5-chloro group can potentially undergo nucleophilic aromatic substitution (SNAr), although the former is far more common and facile.
Diagram 2: Key Reactivity Map.
Primary Reaction: Amide Bond Formation
The most prevalent application of this intermediate is in the formation of amides, a critical linkage in many pharmaceuticals.[10] Direct reaction between the carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[11] Therefore, activation of the carboxylic acid is required.
Method 1: Conversion to Acyl Chloride
The acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide.
Method 2: Use of Coupling Reagents
Modern organic synthesis heavily relies on coupling reagents that generate a highly reactive intermediate in situ. This approach avoids the isolation of harsh acyl chlorides and often proceeds under milder conditions with higher yields and fewer side reactions.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt traps the O-acylisourea to form a more stable active ester, which minimizes side reactions and reduces the risk of racemization if chiral amines are used.
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, especially for sterically hindered or poorly nucleophilic amines.[10][12] They rapidly form highly reactive activated esters.
Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust and widely applicable method for coupling this compound with a primary or secondary amine.[10][12]
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add the desired amine (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture.
-
Causality Insight: The base is crucial for neutralizing the carboxylic acid proton and any HCl generated during the reaction, ensuring the amine remains a free nucleophile.
-
-
Coupling Agent Addition: Add HATU (1.1-1.2 eq) portion-wise to the stirring solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Section 4: Application in Agrochemical Synthesis
The title compound is a key intermediate in the synthesis of modern agrochemicals, particularly fungicides and insecticides.[13] Its structure is integral to creating active ingredients with specific biological activities. One notable example is its use in the synthesis of the novel acaricide, Pyflubumide.[4]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as a skin and eye irritant.[14][15][16] Avoid breathing dust and ensure handling in a well-ventilated area or chemical fume hood.[14][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-utility intermediate whose value is defined by its robust synthesis and predictable, orthogonal reactivity. The carboxylic acid function provides a reliable handle for amide bond formation—a cornerstone reaction in drug discovery and agrochemical development—while the stable pyrazole core imparts desirable physicochemical properties to the final products. By understanding the principles outlined in this guide, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery of novel, bioactive molecules.
References
- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 27006-82-2 [chemicalbook.com]
- 5. This compound | 27006-82-2 [amp.chemicalbook.com]
- 6. This compound | C6H7ClN2O2 | CID 2779652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1,3-dimethy… [cymitquimica.com]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. This compound [myskinrecipes.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
Reactivity of the chloro group in pyrazole carboxylic acids
An In-Depth Technical Guide to the Reactivity of the Chloro Group in Pyrazole Carboxylic Acids
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles. When substituted with both a carboxylic acid and a chloro group, the pyrazole ring becomes a highly valuable intermediate for constructing complex molecular architectures. The interplay between the electron-withdrawing nature of the carboxylic acid and the pyrazole ring itself, combined with the reactivity of the C-Cl bond, presents a rich landscape for chemical transformations.[1]
This guide provides a detailed exploration of the reactivity of the chloro group on the pyrazole carboxylic acid core. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss strategies for optimizing reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who utilize these critical building blocks in their synthetic endeavors.
Chapter 1: Electronic Landscape and General Reactivity
The reactivity of a chloro-substituted pyrazole is fundamentally governed by the electron distribution within the heterocyclic ring. The pyrazole ring is an electron-deficient aromatic system, a characteristic that is amplified by the presence of an electron-withdrawing carboxylic acid group. This electronic deficit is not uniform; C4 is generally more electron-rich, while the C3 and C5 positions are significantly more electron-deficient.[1]
A chloro group attached to an electron-deficient carbon (typically C3 or C5) is highly activated towards two primary classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an electrophilic partner for oxidative addition to a low-valent palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The carboxylic acid group, while activating the ring towards these transformations, can also introduce complications. Its acidic proton can interfere with basic reagents, and the carboxylate anion can potentially coordinate to metal catalysts, sometimes deactivating them.[2] Careful selection of reaction conditions is therefore paramount.
Figure 1: Key reaction pathways for the chloro group.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloro group by a nucleophile is a powerful method for introducing diverse functionality. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer-like intermediate. The stability of this intermediate, and thus the overall reaction rate, is enhanced by the electron-withdrawing capacity of the pyrazole ring and the carboxylic acid group.
Mechanistic Overview
The SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chloro group. This is typically the rate-determining step. The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazole ring.
Figure 2: SNAr reaction workflow.
Experimental Protocol: Synthesis of an Aminopyrazole Carboxylic Acid
This protocol describes a general procedure for the substitution of a chloro group with an amine.
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[3]
-
Amine (e.g., morpholine, 2.0-3.0 equiv)
-
Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and the chosen solvent (approx. 0.2 M concentration).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the chloropyrazole.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield the desired aminopyrazole carboxylic acid.
Chapter 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds, linking the chloropyrazole core to other aryl or heteroaryl fragments. The reaction involves a palladium catalyst, a base, and an organoboron reagent.
The Catalytic Cycle and Key Considerations
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] For chloropyrazoles, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the relatively inert C-Cl bond and promote the subsequent reductive elimination.
A common side reaction is hydrodehalogenation (protodeboronation of the boronic acid followed by reduction of the C-Cl bond), which can be minimized by using anhydrous solvents and carefully selecting the base.[5][6] While strong bases like NaOtBu are effective, weaker bases such as K₂CO₃ or K₃PO₄ are often sufficient and can be more compatible with sensitive functional groups.[2][5]
Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.
Data Summary: Suzuki Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(0) source may be more active for C-Cl bond activation. |
| Ligand | (none) | XPhos or SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | Stronger, non-nucleophilic base can increase rate; anhydrous conditions minimize dehalogenation. |
| Solvent | Dioxane/H₂O | Toluene or CPME | Anhydrous solvents reduce the risk of competitive hydrodehalogenation.[5] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed to overcome the activation barrier for the C-Cl bond. |
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
Chloropyrazole carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask, combine the chloropyrazole carboxylic acid, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic phase with water and brine. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate if the product is water-soluble.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Chapter 4: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of the chloropyrazole core with a vast array of primary and secondary amines.[7][8] This transformation has largely replaced harsher classical methods like the Goldberg reaction.[7]
Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[7][9] The key steps are the oxidative addition of the chloropyrazole to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst.[8][9]
The choice of base is crucial; strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are required to deprotonate the amine within the palladium coordination sphere.[10]
Figure 4: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
Chloropyrazole carboxylic acid (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or CPME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, or on the bench under a positive flow of inert gas, add the chloropyrazole carboxylic acid, palladium pre-catalyst, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The chloro group on a pyrazole carboxylic acid is a versatile synthetic handle, enabling a wide range of high-value chemical transformations. Through an understanding of the underlying electronic properties and reaction mechanisms of SNAr and palladium-catalyzed cross-coupling reactions, researchers can effectively leverage these building blocks to access novel chemical space. The protocols and data provided herein serve as a robust starting point for the development and optimization of synthetic routes in drug discovery and materials science.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Structural elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological screening, toxicological studies, and process chemistry efforts. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, a key heterocyclic intermediate.[1][2] Our narrative will not merely list procedures but will delve into the causality behind experimental choices, creating a self-validating analytical workflow that ensures the highest degree of scientific integrity.
The pyrazole ring is a prominent scaffold in numerous bioactive molecules, making its derivatives, such as the title compound, important intermediates for the synthesis of novel drugs and agrochemicals.[3] This guide is structured to walk the researcher through synthesis, purification, and a multi-technique analytical approach, culminating in the confident confirmation of the molecular structure.
Part 1: Synthesis and Material Generation
The first principle of structural analysis is securing a pure sample. The quality of the analytical data is directly proportional to the quality of the material under investigation. The synthesis of this compound can be approached from its corresponding aldehyde, which is synthesized via a Vilsmeier-Haack type reaction.
Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This procedure is adapted from established methods for pyrazole chloroformylation.[3][4][5]
-
Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), add 7.5 mL of dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath and slowly add 7.0 mL of phosphorus oxychloride (POCl₃) dropwise. Stir the resulting mixture at low temperature for 20 minutes.
-
Reactant Addition: Slowly add 9.1 g of 1,3-dimethyl-5-pyrazolone to the stirring solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 90°C and maintain for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.[3]
Experimental Protocol: Oxidation to Carboxylic Acid
The aldehyde is a stable intermediate that can be oxidized to the target carboxylic acid.
-
Dissolution: Dissolve the crude 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like methanol.
-
Oxidation: While several oxidizing agents can be used, a common laboratory-scale method involves reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Following the reaction, a standard aqueous work-up is performed. The crude carboxylic acid is then purified by recrystallization, typically from an ethyl acetate/petroleum ether solvent system, to yield the final product as a crystalline solid.[3]
Caption: Workflow for the synthesis and purification of the target acid.
Part 2: Spectroscopic and Spectrometric Characterization
With a pure sample in hand, a suite of analytical techniques is deployed. Each technique provides a unique piece of the structural puzzle, and together they form a cohesive, self-validating dataset.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of organic molecules.[6][7] For this compound, we anticipate a simple yet informative set of spectra.
Rationale: ¹H NMR will confirm the number and environment of protons, specifically the two distinct methyl groups. ¹³C NMR will identify all unique carbon atoms. 2D NMR techniques like HMBC are crucial for confirming the connectivity between protons and carbons, locking in the substituent positions on the pyrazole ring.[8]
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
-
Acquisition: Record ¹H, ¹³C, and 2D (HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted NMR Data (in DMSO-d₆):
| Analysis | Predicted Chemical Shift (δ, ppm) | Signal Description | Assignment |
| ¹H NMR | ~13.0 | Very broad singlet | Carboxylic Acid (-COOH) |
| ~3.7 | Singlet | N-CH₃ | |
| ~2.3 | Singlet | C-CH₃ | |
| ¹³C NMR | ~165 | Carbonyl | -C OOH |
| ~148 | Quaternary Carbon | C 3-CH₃ | |
| ~140 | Quaternary Carbon | C 5-Cl | |
| ~110 | Quaternary Carbon | C 4-COOH | |
| ~35 | Methyl Carbon | N-C H₃ | |
| ~12 | Methyl Carbon | C3-C H₃ |
Note: Chemical shifts are estimations based on related pyrazole structures and general substituent effects. Actual values may vary slightly.[10][11][12]
B. Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.
Rationale: This technique directly validates the molecular formula (C₆H₇ClN₂O₂).[13] Furthermore, the isotopic pattern of the molecular ion peak will provide definitive evidence for the presence of a single chlorine atom.
Experimental Protocol (MS):
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Interpretation: Look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Predicted MS Data:
| Parameter | Expected Value | Justification |
| Molecular Formula | C₆H₇ClN₂O₂ | - |
| Monoisotopic Mass | 174.0196 Da | Calculated for C₆H₇³⁵ClN₂O₂.[13] |
| [M+H]⁺ (HRMS) | 175.0269 m/z | Confirms elemental composition. |
| Isotopic Pattern | Two peaks at ~3:1 ratio (M⁺ and M+2) | Characteristic of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
C. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Rationale: The spectrum will provide unambiguous evidence for the carboxylic acid moiety through its characteristic C=O (carbonyl) and O-H (hydroxyl) stretching vibrations.[14]
Experimental Protocol (IR):
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| ~1250 | Medium | C-O Stretch | Carboxylic Acid C-O |
| 2900-3000 | Medium | C-H Stretch | Methyl C-H |
Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[14][15]
Part 3: Definitive Structure Confirmation via X-ray Crystallography
While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof in the solid state. It provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
Rationale: This technique directly visualizes the atomic arrangement, confirming the substitution pattern on the pyrazole ring and the geometry of the carboxylic acid group. It also elucidates the crystal packing, which is often governed by hydrogen bonding from the carboxylic acid groups.[16][17][18] Although the specific crystal structure for this acid is not publicly available, data from the closely related 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde shows the expected planarity of the ring and normal bond lengths, providing a strong basis for comparison.[3][19]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Insights:
-
Confirmation of Connectivity: The resulting 3D model will definitively show the C5-Cl, N1-CH₃, C3-CH₃, and C4-COOH substitution pattern.
-
Hydrogen Bonding: The analysis will reveal intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers, a common motif for carboxylic acids.[20][21]
-
Molecular Geometry: It will provide precise data on the planarity of the pyrazole ring and the torsion angles of the substituent groups.
Conclusion: A Triad of Trustworthiness
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 27006-82-2 [chemicalbook.com]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 14. echemi.com [echemi.com]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 18. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
The Ascendant Trajectory of Pyrazole-4-Carboxylic Acid Derivatives in Modern Therapeutics: A Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, underpinning the pharmacological activity of numerous approved drugs. Within this privileged scaffold, the pyrazole-4-carboxylic acid moiety and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted applications of these compounds, moving beyond a mere cataloging of activities to delve into the causal relationships between chemical structure, mechanistic pathways, and therapeutic outcomes. We will dissect their roles as potent enzyme inhibitors, selective receptor modulators, and broad-spectrum antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of structure-activity relationships (SAR) and a forward-looking perspective on their translational journey from bench to bedside. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of pyrazole-4-carboxylic acid derivatives in their therapeutic programs.
Introduction: The Pyrazole-4-Carboxylic Acid Core - A Privileged Scaffold in Drug Discovery
The pyrazole ring system is a versatile pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[1] The introduction of a carboxylic acid group at the 4-position, or its derivatization into amides, esters, and other functional groups, provides a critical anchor for molecular recognition, enhancing binding affinity and modulating pharmacokinetic properties.[2] This has led to the discovery of pyrazole-4-carboxylic acid derivatives with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4]
This guide will systematically explore the therapeutic landscape of these derivatives, with a focus on the underlying mechanisms of action that drive their efficacy.
Therapeutic Applications and Mechanisms of Action
Anti-Inflammatory Activity: Precision Targeting of Cyclooxygenase-2 (COX-2)
Mechanism of Action: Pro-inflammatory stimuli trigger the upregulation of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Certain pyrazole-4-carboxylic acid derivatives, structurally analogous to the selective COX-2 inhibitor celecoxib, have been shown to effectively block the COX-2 active site.[6][7]
Signaling Pathway: COX-2 Inhibition by Pyrazole-4-Carboxylic Acid Derivatives
Caption: Inhibition of the COX-2 pathway by pyrazole-4-carboxylic acid derivatives.
Quantitative Efficacy of Anti-Inflammatory Pyrazole Derivatives
| Compound Class | In Vitro COX-2 IC50 | In Vivo Edema Inhibition (%) | Reference |
| Pyrazole Benzamides | 61.26% (at 2nd hour) | [8] | |
| Celecoxib Analogue | Comparable to Celecoxib | [6] | |
| Thiophene-fused Pyrazoles | Potent analgesics | [9][10] |
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of pyrazole-4-carboxylic acid derivatives is a rapidly expanding field of investigation. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, leukemia, and lung cancer.[11] Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Mechanism of Action:
-
Apoptosis Induction: Many pyrazole derivatives trigger apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of caspase cascades.[6] This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and cleavage of caspases 8, 9, and 3.[7]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation. Arrest at the G1, S, or G2/M phases has been reported, often associated with the modulation of cyclin-dependent kinases (CDKs).[12][13]
Signaling Pathway: Anticancer Mechanisms of Pyrazole-4-Carboxylic Acid Derivatives
Caption: Dual anticancer mechanisms of pyrazole-4-carboxylic acid derivatives.
Anticancer Efficacy of Selected Pyrazole-4-Carboxylic Acid Derivatives
| Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Multiple | GI50: 3.81 (full panel) | [13] |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide | A549 | IC50: 0.025 | [8] |
| 1H-benzofuro[3,2-c]pyrazole derivative | K562 | GI50: 0.26 | [11] |
| 1H-benzofuro[3,2-c]pyrazole derivative | A549 | GI50: 0.19 | [11] |
| Pyrazole-thiourea chimera | - | Induces apoptosis | [14] |
Antimicrobial Activity: Broad-Spectrum Efficacy
Pyrazole-4-carboxylic acid derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[15] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.
Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation and may vary depending on the specific derivative and microbial species. However, potential targets include essential enzymes involved in microbial metabolism and cell wall synthesis. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]
Antimicrobial Potency of Pyrazole-4-Carboxylic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 12.5 | [1] |
| Pyrazole-1-carbothiohydrazide derivative | Candida albicans | 12.5 | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | 62.5-125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9-7.8 | [5] |
| Imidazo-pyridine substituted pyrazole | Broad-spectrum bacteria | <1 | [2] |
Receptor Modulation: A New Frontier
Beyond enzyme inhibition, pyrazole-4-carboxylic acid derivatives are emerging as modulators of various cell surface and intracellular receptors. This opens up new avenues for their application in a wider range of diseases.
-
Cholecystokinin 1 (CCK1) Receptor Antagonists: Diarylpyrazole derivatives have been identified as potent antagonists of the CCK1 receptor, which is involved in gastrointestinal motility and anxiety.[16]
-
P2X7 Receptor Antagonists: (1H-pyrazol-4-yl)acetamide derivatives have shown promise as antagonists of the P2X7 receptor, a key player in neuroinflammation and chronic pain.
-
Nicotinic Acid Receptor Partial Agonists: Certain substituted pyrazole-3-carboxylic acids act as partial agonists for the nicotinic acid receptor, offering potential for the treatment of dyslipidemia with reduced side effects compared to full agonists.[10]
Experimental Protocols
General Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines a representative synthesis of a 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a common scaffold for many bioactive derivatives.[13][17]
Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine
-
To a solution of acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol, add sodium acetate (40 mmol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 1-phenyl-2-(1-phenylethylidene)hydrazine.
Step 2: Vilsmeier-Haack Formylation to 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 16 mL) to ice-cold dimethylformamide (DMF, 20 mL) with stirring.
-
Slowly add a solution of 1-phenyl-2-(1-phenylethylidene)hydrazine (from Step 1) in DMF to the Vilsmeier reagent at 0°C.
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium hydroxide solution.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the carbaldehyde (7 mmol) from Step 2 in acetone.
-
Add a mixture of sodium chlorite (NaClO2, 20 mmol) and sulfamic acid (NH2SO3H, 20 mmol) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate to obtain 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Experimental Workflow: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
Caption: A three-step synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Biological Evaluation Protocols
3.2.1. In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole-4-carboxylic acid derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
3.2.2. In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Administer the test compounds or vehicle orally to rats.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.[8]
3.2.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on pyrazole-4-carboxylic acid derivatives has led to the elucidation of key structure-activity relationships. For instance, in anticancer derivatives, the nature and position of substituents on the phenyl rings significantly influence cytotoxicity. Similarly, for anti-inflammatory agents, the presence of a sulfonamide moiety, as seen in celecoxib, is often crucial for COX-2 selectivity.
The future of pyrazole-4-carboxylic acid derivatives in drug discovery is bright. The development of multi-target agents, such as dual COX-2/5-LOX inhibitors for inflammation and compounds that simultaneously induce apoptosis and inhibit angiogenesis in cancer, represents a promising avenue. Furthermore, the exploration of these derivatives as modulators of less-explored targets will likely uncover novel therapeutic applications. While many pyrazole-containing drugs are in clinical use, the progression of a pyrazole-4-carboxylic acid derivative through clinical trials for indications such as cancer or inflammatory diseases will be a significant milestone, validating the extensive preclinical research in this area.
Conclusion
Pyrazole-4-carboxylic acid derivatives represent a versatile and highly promising class of therapeutic agents. Their synthetic tractability, coupled with their ability to potently and often selectively interact with a diverse range of biological targets, ensures their continued relevance in drug discovery. The in-depth understanding of their mechanisms of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles. As research in this field continues to accelerate, we can anticipate the translation of these promising preclinical findings into novel clinical candidates that address significant unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]
- 16. Pyrazole CCK(1) receptor antagonists. Part 1: Solution-phase library synthesis and determination of Free-Wilson additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Methodological & Application
Application Note & Protocols: Synthesis of a Pyflubumide Analogue from 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Abstract
This document provides a detailed guide for the synthesis of a close structural analogue of Pyflubumide, a novel carboxanilide acaricide. The synthesis commences from 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a readily available intermediate. Pyflubumide itself is a pro-acaricide, which, after in-vivo cleavage of an N-acyl group, potently inhibits mitochondrial complex II (succinate dehydrogenase) in target pests[1][2][3]. This guide outlines the multi-step synthesis of the required aniline precursor, the activation of the pyrazole carboxylic acid, the critical amide coupling reaction, and the final N-acylation step. The protocols are designed to be robust and informative, explaining the rationale behind procedural choices to ensure both success and safety in the laboratory.
Introduction and Synthetic Strategy
Pyflubumide is a highly effective acaricide developed by Nihon Nohyaku Co., Ltd., with a unique mode of action that is effective against mite species resistant to conventional treatments[4][5][6]. Its chemical structure features a complex substituted aniline moiety linked via an amide bond to a pyrazole ring. The commercially relevant synthesis of Pyflubumide utilizes 1,3,5-trimethylpyrazole-4-carboxylic acid[1][7].
This guide, however, specifically addresses the synthesis using This compound as the starting material for the acid moiety. This results in a final compound that is a structural analogue, differing by the presence of a chlorine atom instead of a methyl group at the 5-position of the pyrazole ring. This substitution may influence the biological activity and provides a basis for structure-activity relationship (SAR) studies.
The overall synthetic strategy is a convergent approach, involving two key fragments that are synthesized separately and then coupled:
-
Synthesis of the Aniline Moiety: Preparation of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline.
-
Synthesis of the Pyrazole Acyl Chloride: Activation of the user-specified carboxylic acid.
-
Amide Coupling and Acylation: Formation of the central amide bond followed by N-acylation to yield the final pro-acaricide.
References
- 1. Pyflubumide: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Pyflubumide | C25H31F6N3O3 | CID 73777241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel acaricide, pyflubumide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel acaricide, pyflubumide [jstage.jst.go.jp]
- 6. Development of a novel acaricide, pyflubumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of a novel acaricide, pyflubumide [jstage.jst.go.jp]
Application Note: A Robust HPLC Method for Purity Analysis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical agents.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments.
Introduction
This compound (MW: 174.59 g/mol , Formula: C₆H₇ClN₂O₂) is a heterocyclic carboxylic acid derivative. Its purity is critical for the safety and efficacy of the final products. A reliable analytical method is therefore essential to quantify the main component and to detect and quantify any process-related impurities or degradation products. This document provides a comprehensive guide to the HPLC analysis, including the rationale for method development, a detailed protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Chemical Structure:
Chromatographic Method Development: Rationale and Strategy
The primary objective was to develop a stability-indicating HPLC method capable of separating the main analyte from its potential impurities.
Analyte Properties and Column Selection
This compound is an acidic compound due to the presence of the carboxylic acid group. Therefore, a reversed-phase HPLC method was chosen as it is a robust and widely used technique for the analysis of moderately polar to nonpolar compounds.[7]
The key to good peak shape for an acidic analyte is to control its ionization.[8] By maintaining the mobile phase pH at least two units below the pKa of the carboxylic acid group, the analyte will be in its non-ionized form, leading to better retention and symmetrical peaks. For this reason, an acidic mobile phase was selected.
A C18 stationary phase is the standard choice for initial method development in reversed-phase HPLC due to its versatility and wide availability.[9] A column with high surface area and end-capping is preferred to minimize interactions with free silanol groups, which can cause peak tailing.
Mobile Phase and Detection
A gradient elution with acetonitrile and a buffered aqueous phase was selected to ensure the elution of potential impurities with a wider polarity range. Phosphoric acid was chosen as the buffer due to its low UV cutoff and its ability to provide a stable, low pH.
The pyrazole ring system with its substituents provides good UV absorbance. A photodiode array (PDA) detector was used to determine the optimum detection wavelength and to assess peak purity. The UV spectrum of the analyte showed a maximum absorbance at approximately 230 nm, which was chosen for quantification to ensure high sensitivity.
Experimental
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard (purity >99.5%)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm |
| Run Time | 30 minutes |
Potential Impurities
Based on a common synthesis route involving the chlorination of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate followed by hydrolysis, the following potential impurities were considered:[10]
-
Impurity A: Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (starting material)
-
Impurity B: Ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (chlorinated intermediate)
-
Impurity C: 1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (hydrolysis byproduct)
Detailed Protocol
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (diluent) once.
-
Inject the standard solution.
-
Inject the sample solution.
-
Process the chromatograms using the CDS.
Calculation of Purity
The purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[6]
Specificity
Specificity was demonstrated by the separation of the main peak from potential impurities and by performing a peak purity analysis using the PDA detector. The method was found to be specific.
Linearity
Linearity was evaluated over a concentration range of 0.05 to 0.75 mg/mL.[6] The method showed excellent linearity with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): The %RSD for six replicate injections of the standard solution was ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD was ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Workflow and Data Presentation
Overall Workflow
The following diagram illustrates the complete workflow for the HPLC purity analysis.
Caption: HPLC Purity Analysis Workflow.
Method Validation Summary
The results of the method validation are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Peak purity > 990 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 1.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| Robustness | Passed | System suitability met |
Conclusion
The developed reversed-phase HPLC method for the purity analysis of this compound is specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis in the pharmaceutical and agrochemical industries. The detailed protocol and validation data provided in this application note can be used to implement this method in any analytical laboratory.
References
- 1. This compound | 27006-82-2 [chemicalbook.com]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. scispace.com [scispace.com]
- 9. agilent.com [agilent.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives
Introduction: The Structural Significance of Pyrazole Carboxamides
Pyrazole carboxamides represent a privileged scaffold in modern medicinal chemistry and drug development. Their versatile biological activities, ranging from antimicrobial and anti-inflammatory to potent kinase inhibition, stem from their unique three-dimensional structure and hydrogen bonding capabilities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and characterization of these molecules. This comprehensive guide provides an in-depth exploration of the ¹H and ¹³C NMR characteristics of pyrazole carboxamide derivatives, offering both theoretical insights and practical, field-proven protocols for researchers and scientists.
This document is designed to be a self-validating system, explaining the "why" behind the "how" of experimental design and data interpretation. By understanding the fundamental principles that govern the NMR spectra of these compounds, researchers can confidently assign structures, identify isomers, and gain deeper insights into their molecular properties.
Theoretical Framework: Understanding the NMR Landscape of Pyrazole Carboxamides
The NMR spectrum of a pyrazole carboxamide is a rich tapestry of information, with each signal providing clues to the molecule's electronic and steric environment. The core structure can be dissected into three key regions for analysis: the pyrazole ring, the carboxamide linker, and the associated substituents.
The Pyrazole Ring: Aromaticity, Tautomerism, and Substituent Effects
The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[2] This aromaticity significantly influences the chemical shifts of the ring protons and carbons.
-
¹H NMR: The protons on the pyrazole ring typically resonate in the aromatic region, generally between δ 6.0 and 8.5 ppm. The exact chemical shift is highly dependent on the substitution pattern and the electronic nature of the substituents.
-
¹³C NMR: The carbons of the pyrazole ring also appear in the aromatic region of the ¹³C NMR spectrum, typically between δ 100 and 155 ppm.
A crucial aspect of pyrazole chemistry is the potential for tautomerism , particularly in N-unsubstituted pyrazoles. This is a rapid exchange of the N-H proton between the two nitrogen atoms, which can lead to averaged signals in the NMR spectrum.[3] The presence of a single set of signals for the C3 and C5 positions in the ¹³C NMR spectrum is often indicative of this rapid tautomeric exchange.[3]
Substituent effects play a major role in the chemical shifts of the pyrazole ring. Electron-withdrawing groups (e.g., nitro, cyano) will deshield the ring protons and carbons, shifting their signals downfield. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will shield the ring nuclei, causing an upfield shift.
The Carboxamide Linker: A Key Structural and Hydrogen Bonding Motif
The carboxamide group (-CONH-) is a central feature of these derivatives, and its NMR signals provide valuable structural information.
-
Amide Proton (N-H): The chemical shift of the amide proton is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. In aprotic solvents like DMSO-d₆, the amide proton is often observed as a broad singlet between δ 8.0 and 12.0 ppm.[1] In protic solvents like CDCl₃, this signal can be broader or even exchange with residual water, sometimes rendering it unobservable.[3]
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxamide typically resonates in the downfield region of the ¹³C NMR spectrum, generally between δ 160 and 175 ppm.[1]
Experimental Protocols: Acquiring High-Quality NMR Data
The acquisition of high-resolution, artifact-free NMR spectra is paramount for accurate structural elucidation. The following protocols provide a robust framework for sample preparation and data acquisition.
Protocol 1: Sample Preparation
Proper sample preparation is the foundation of a successful NMR experiment.
Materials:
-
Pyrazole carboxamide derivative (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[4][5]
-
High-quality deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
-
Filter (e.g., cotton plug in a Pasteur pipette)
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point as it is an excellent solvent for many organic compounds and allows for the observation of exchangeable protons like the amide N-H.[6]
-
Sample Weighing: Accurately weigh the desired amount of the pyrazole carboxamide derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: If any solid particles remain, filter the solution through a cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] This step is crucial to prevent distortions in the magnetic field homogeneity, which can lead to broad spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Workflow for NMR Data Acquisition
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
Derivatization of pyrazole-4-carboxylic acid for biological screening
An Application Guide to the Derivatization of Pyrazole-4-Carboxylic Acid for Biological Screening
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Pyrazole-4-carboxylic acid, in particular, represents a highly versatile and strategic starting material for the construction of diverse chemical libraries aimed at drug discovery. Its derivatization, primarily through the carboxylic acid handle, allows for a systematic exploration of chemical space to identify novel biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of pyrazole-4-carboxylic acid. We delve into the rationale behind synthetic choices, offer detailed, field-proven protocols for amide bond formation, and discuss the necessary purification and characterization techniques essential for generating high-quality compound libraries ready for biological screening.
Introduction: The Strategic Value of the Pyrazole-4-Carboxylic Acid Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in approved therapeutics due to their favorable physicochemical properties and ability to engage with a wide array of biological targets. The pyrazole nucleus is one such "privileged structure".[4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][4][5][6]
Pyrazole-4-carboxylic acid is an ideal starting point for library synthesis for several key reasons:
-
Synthetic Tractability: The carboxylic acid group is a versatile functional handle, readily converted into a variety of other functional groups, most notably amides and esters.[7][8][9]
-
Structural Diversity: By coupling the pyrazole core with a diverse collection of amines or alcohols, a large library of unique chemical entities can be rapidly generated. This diversity is crucial for exploring structure-activity relationships (SAR) during a screening campaign.
-
Physicochemical Properties: The amide bond, a common resultant linkage, is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets, a feature often sought in drug candidates.
This guide focuses primarily on the synthesis of pyrazole-4-carboxamides, as this class represents one of the most robust and fruitful avenues for discovering novel bioactive agents.[8][9] We will provide the foundational knowledge and practical protocols to empower researchers to efficiently build and validate their own custom pyrazole libraries.
Strategic Derivatization: From a Single Scaffold to a Diverse Library
The core strategy for leveraging pyrazole-4-carboxylic acid in a discovery program is to create a library of derivatives where the pyrazole nucleus acts as a constant "anchor" and the appended chemical group provides the desired diversity. This is typically achieved through parallel synthesis, where the core is reacted with a set of diverse building blocks (e.g., a collection of primary and secondary amines).
The overall workflow, from the starting material to a potential "hit" compound, is a multi-stage process that combines synthesis with biological evaluation.
Caption: Workflow from pyrazole-4-carboxylic acid to a biological hit.
Core Methodology: The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction; it requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic.[10] There are two primary, reliable methods to achieve this for pyrazole-4-carboxylic acid.
Method A: Conversion to Acyl Chloride
This classic, high-energy approach involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]
-
Mechanism: The carboxylic acid attacks the sulfur of SOCl₂, leading to a series of intermediates that ultimately eliminate SO₂ and HCl to form the stable but highly reactive pyrazole-4-carbonyl chloride. This intermediate is then immediately reacted with the desired amine in the presence of a base to yield the amide.
-
Causality: This method is chosen for its efficiency and the high reactivity of the acyl chloride, which can drive difficult reactions to completion. However, the harsh, acidic conditions and the generation of HCl can be incompatible with sensitive functional groups on either the pyrazole core or the amine coupling partner. It is best suited for robust, simple substrates.
Method B: In-Situ Activation with Coupling Reagents
Modern medicinal chemistry overwhelmingly favors the use of "coupling reagents" that activate the carboxylic acid in situ under milder conditions.[10] This approach offers greater functional group tolerance and is highly amenable to parallel synthesis.
-
Carbodiimide Reagents (e.g., EDC, DIC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[13] They react with the carboxylic acid to form a reactive O-acylisourea intermediate.
-
The Role of Additives (HOBt, HOAt): The O-acylisourea intermediate can be unstable and prone to side reactions or racemization (if chiral amines are used). Additives like Hydroxybenzotriazole (HOBt) intercept this intermediate to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine. This two-step, one-pot process is a self-validating system that minimizes byproduct formation.[13][14]
-
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): For more challenging couplings (e.g., with poorly nucleophilic anilines or sterically hindered amines), uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[13][14]
-
Causality: HATU is pre-activated and reacts rapidly with the carboxylic acid to form a highly reactive activated ester. Its efficiency often justifies its higher cost, especially when substrate availability is limited or reaction success is paramount. The reaction is typically facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the generated acids and drive the reaction forward.[13]
-
Caption: General mechanism of amide coupling via an activated intermediate.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Parallel Synthesis of a Pyrazole-4-Carboxamide Library via HATU Coupling
This protocol is designed for the synthesis of a small library in parallel using a 24-well plate or individual reaction vials.
1. Reagent Preparation & Stoichiometry:
-
Prepare a stock solution of Pyrazole-4-carboxylic acid in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.2 M.
-
Prepare stock solutions of your diverse amine library in the same solvent, also at 0.2 M.
-
Prepare stock solutions of HATU and DIPEA in the same solvent.
Table 1: Reagent Quantities for a Single Reaction (0.1 mmol scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Volume (0.2M Sol.) |
| Pyrazole-4-carboxylic acid | 126.09 | 1.0 | 12.6 mg | 500 µL |
| Amine (Example: Benzylamine) | 107.15 | 1.1 | 11.8 mg | 550 µL |
| HATU | 380.23 | 1.2 | 45.6 mg | N/A (weigh solid) |
| DIPEA | 129.24 | 2.5 | 32.3 mg | 42 µL (use neat) |
| Anhydrous DMF | - | - | - | ~2 mL |
2. Reaction Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add the Pyrazole-4-carboxylic acid solution (500 µL, 0.1 mmol).
-
Add the Amine solution (550 µL, 0.11 mmol).
-
In a separate vial, weigh HATU (45.6 mg, 0.12 mmol) and dissolve it in ~1 mL of anhydrous DMF. Add this solution to the reaction mixture.
-
Add DIPEA (42 µL, 0.25 mmol) dropwise to the stirring reaction mixture.
-
Seal the vial under an inert atmosphere (Nitrogen or Argon) and stir at room temperature for 4-16 hours.
3. Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure pyrazole-4-carboxamide.[15]
Protocol 2: Synthesis of Pyrazole-4-carbonyl Chloride
-
To a round-bottom flask, add Pyrazole-4-carboxylic acid (1.26 g, 10 mmol).
-
Under an inert atmosphere, add thionyl chloride (SOCl₂) (2.2 mL, 30 mmol) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 75-80 °C) for 2 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).
-
The resulting crude pyrazole-4-carbonyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.[11]
Product Characterization: Validating Your Library
Confirmation of the structure and purity of each synthesized derivative is a non-negotiable step before biological screening.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation.[7][16]
-
Confirmation of Success: Look for the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new amide N-H proton signal (typically 7-9 ppm). You should also see signals corresponding to the protons of the newly introduced amine fragment.
-
Pyrazole Ring Protons: The characteristic protons on the pyrazole ring will also be present, providing a clear fingerprint of the core scaffold.[17][18]
-
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the final product, ensuring the correct amine was coupled.[7]
-
Purity Analysis (LC-MS/HPLC): Liquid Chromatography-Mass Spectrometry is essential for determining the purity of the final compound. For screening, purity should ideally be >95%.
Conclusion
Pyrazole-4-carboxylic acid is a powerful and versatile platform for the rapid generation of compound libraries for biological screening. By employing robust and well-understood amide coupling methodologies, particularly those utilizing modern coupling reagents like HATU, researchers can efficiently synthesize a diverse array of pyrazole-4-carboxamides. The protocols and strategies outlined in this guide provide a solid foundation for constructing high-quality libraries. Rigorous purification and characterization are paramount to ensuring that the data generated from subsequent high-throughput screening campaigns are reliable and interpretable, ultimately accelerating the journey from a chemical scaffold to a promising drug discovery lead.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: Recrystallization and Purification of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
Introduction
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Notably, it is a building block for the novel acaricide, pyflubumide. The purity of this carboxylic acid is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and potential toxicological concerns. This application note provides a detailed experimental procedure for the purification of this compound via recrystallization, a robust and scalable technique for the removal of impurities from solid organic compounds.
The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is crucial for its safe handling and the successful design of a purification protocol.
| Property | Value | Reference |
| CAS Number | 27006-82-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.59 g/mol | --INVALID-LINK-- |
| Melting Point | 195 °C | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
Safety Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Safety data sheets (SDS) indicate that this compound may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. For this compound, a polar protic solvent is a logical starting point due to the presence of the carboxylic acid group, which can engage in hydrogen bonding.
Based on literature precedents for similar pyrazole carboxylic acids, ethanol is a promising candidate for a single-solvent recrystallization. A related compound, 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, has been successfully recrystallized from ethanol.[3]
Alternatively, a mixed-solvent system can provide greater flexibility in achieving the desired solubility profile. A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization. For this compound, an ethyl acetate/petroleum ether mixture could be effective, as a similar pyrazole derivative has been purified using this combination.[4]
A preliminary solvent screening is always recommended to confirm the optimal choice for a specific batch of crude material.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition, to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent and observe for dissolution.
-
If the compound dissolves completely in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice bath to observe the extent of crystal formation.
-
The ideal solvent will exhibit poor solubility at low temperatures and high solubility at elevated temperatures, resulting in a high recovery of pure crystals upon cooling.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is recommended as the primary approach due to its simplicity and the literature precedent for similar compounds.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Petroleum Ether
This protocol is a viable alternative if a single solvent does not provide the desired purification or recovery.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and petroleum ether (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling out | The compound is precipitating above its melting point. | Add more of the "good" solvent (ethanol or ethyl acetate) to the hot solution. Ensure slow cooling. |
| No crystal formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored impurities remain | The impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield slightly. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization process.
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of this compound. The choice between a single-solvent and a mixed-solvent system will depend on the nature and quantity of the impurities present in the crude material. By carefully following these procedures and employing good laboratory practices, researchers can obtain high-purity material suitable for downstream applications in drug discovery and agrochemical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step process. A common and effective route involves the Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid. The initial starting material is 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Generalized Synthetic Scheme:
Caption: General synthetic route for this compound.
This guide will focus on troubleshooting and optimizing each of these critical steps.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Part A: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[1][2] In this synthesis, it is employed to introduce a formyl group at the C4 position of the pyrazole ring while simultaneously chlorinating the C5 position.
FAQ 1: Low or no yield of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyleniminium salt, is moisture-sensitive.[3]
-
Solution: Ensure that the dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity and freshly opened or properly stored. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reagent Stoichiometry: The ratio of POCl₃ to DMF and the pyrazolone starting material is crucial.
-
Solution: A common protocol suggests using an excess of the Vilsmeier reagent. A typical ratio is 1.5 to 3 equivalents of POCl₃ and 2 to 4 equivalents of DMF relative to the pyrazolone.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of formation of the Vilsmeier reagent and the subsequent formylation.
Experimental Protocol: Optimized Vilsmeier-Haack Reaction
-
To a stirred, ice-cold solution of anhydrous DMF (e.g., 60 mmol), slowly add phosphorus oxychloride (e.g., 90 mmol) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at low temperature for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.[4]
-
Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (e.g., 30 mmol) to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7.[4]
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[4]
| Parameter | Recommended Value | Rationale |
| POCl₃:DMF:Pyrazole | 1.5-3 : 2-4 : 1 | Ensures complete formation of the active reagent and drives the reaction forward. |
| Temperature | 0-10 °C (reagent formation), 70-90 °C (reaction) | Controls the exothermic formation of the reagent and provides sufficient energy for the formylation. |
| Solvent | Anhydrous DMF | Serves as both a reagent and a solvent. |
| Atmosphere | Inert (N₂ or Ar) | Prevents deactivation of the moisture-sensitive Vilsmeier reagent. |
FAQ 2: Formation of byproducts during the Vilsmeier-Haack reaction.
Potential Causes & Solutions:
-
Overheating or Prolonged Reaction Time: This can lead to the formation of undesired side products.
-
Solution: Carefully control the reaction temperature and monitor its progress by TLC. Once the starting material is consumed, proceed with the workup.
-
-
Presence of Water: Water can react with the Vilsmeier reagent and the product, leading to decomposition and the formation of impurities.
-
Solution: Use anhydrous solvents and reagents and maintain an inert atmosphere.
-
Part B: Oxidation of the Aldehyde to Carboxylic Acid
The second key step is the oxidation of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid.
FAQ 3: Incomplete oxidation or low yield of the final carboxylic acid.
Potential Causes & Solutions:
-
Choice of Oxidizing Agent: The strength and nature of the oxidizing agent are critical.
-
Solution: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[6] Other reagents like Oxone can also be employed.
-
-
Reaction Conditions: Temperature, pH, and reaction time all play a significant role in the efficiency of the oxidation.
-
Solution: The oxidation with KMnO₄ is typically carried out in an aqueous medium, and the reaction progress should be monitored by TLC.
-
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent mixture, such as acetone and water.
-
Add a solution of potassium permanganate dropwise to the stirred mixture. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
-
Continue stirring until the characteristic purple color of the permanganate disappears, indicating its consumption.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[7]
-
Collect the solid product by filtration, wash with cold water, and dry.
| Parameter | Recommended Condition | Rationale |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong and reliable oxidant for converting aldehydes to carboxylic acids. |
| Solvent | Aqueous mixture (e.g., acetone/water) | Provides a medium for both the organic substrate and the inorganic oxidant. |
| pH | Acidic workup | Ensures the protonation of the carboxylate to the desired carboxylic acid. |
Part C: Alternative Synthetic Routes
While the Vilsmeier-Haack followed by oxidation is a robust method, other synthetic strategies exist.
FAQ 4: Are there alternative methods for introducing the chloro and carboxylic acid functionalities?
Alternative Route 1: Chlorination of a Pyrazole Carboxylic Acid Ester
This approach involves synthesizing the ethyl ester of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid first, followed by chlorination and subsequent hydrolysis.
Caption: Alternative synthesis via chlorination of the pyrazole ester.
-
Chlorination: Various chlorinating agents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[8][9] The reaction conditions need to be carefully controlled to achieve regioselective chlorination at the C5 position.
-
Hydrolysis: The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved by refluxing with a base like potassium hydroxide in ethanol.[7]
Alternative Route 2: From 5-aminopyrazole precursor
Another documented method involves the diazotization of an amino group at the C5 position in the presence of a chloride source.
-
Sandmeyer-type Reaction: Starting from ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, a Sandmeyer-type reaction can be employed to introduce the chlorine atom. This typically involves treatment with a nitrite source in the presence of a copper(I) chloride catalyst.
III. Purity and Characterization
Ensuring the purity of the final product is paramount.
-
Purification: Recrystallization is a common method for purifying the final product.[7] A suitable solvent system should be determined experimentally.
-
Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity. A sharp melting point range is indicative of a pure compound.
-
IV. Safety Considerations
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium permanganate (KMnO₄): Is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Chlorinating agents (SO₂Cl₂, NCS): Are toxic and corrosive. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
V. References
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing)
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID
-
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed
-
4-Pyrazolecarboxylic acid synthesis - ChemicalBook
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid - PrepChem.com
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH
-
Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid - PrepChem.com
-
ETHYL 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE synthesis
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents
-
How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ - Guidechem
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH
-
Buy Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | 119169-63-0 - Smolecule
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC - NIH
-
This compound - MySkinRecipes
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity
-
Organic & Biomolecular Chemistry - RSC Publishing
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water
-
(PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - ResearchGate
-
CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazolones
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazolones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for creating 4-formylpyrazolone intermediates, key building blocks in the synthesis of pharmaceuticals and functional materials. As a versatile yet sometimes challenging reaction, understanding its nuances is critical for success. This document provides in-depth, field-tested insights into the reaction's mechanism, common side products, and robust troubleshooting strategies to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Vilsmeier-Haack reaction on pyrazolones?
The Vilsmeier-Haack (V-H) reaction is a highly effective method for the formylation of electron-rich heterocyclic compounds.[1][2] For 5-pyrazolones, which exist in tautomeric equilibrium with 5-hydroxypyrazoles, the reaction primarily targets the C4 position. This position is highly nucleophilic and susceptible to electrophilic attack. The reaction introduces a valuable aldehyde group (-CHO) at the C4 position, creating 4-formyl-5-pyrazolone derivatives.[3] These products are versatile synthetic intermediates used in the construction of more complex molecules, including condensed heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[4]
Q2: What is the active electrophilic species in this reaction?
The reaction does not involve formyl chloride directly. Instead, the active electrophile, known as the Vilsmeier reagent , is generated in situ. It is a chloroiminium salt, most commonly formed from the reaction between a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[2][5] This iminium salt is a moderately strong electrophile, making it selective for highly activated systems like pyrazolones.
Q3: What are the typical reaction conditions for this formylation?
A standard procedure involves the following steps:
-
Reagent Formation: The Vilsmeier reagent is pre-formed by adding POCl₃ dropwise to an excess of DMF, usually at low temperatures (0–10 °C) to control the exothermic reaction.[3]
-
Reaction with Substrate: The pyrazolone substrate, often dissolved in a small amount of DMF or another inert solvent, is then added to the pre-formed reagent.
-
Heating: The reaction mixture is typically heated, with temperatures ranging from 60 °C to 120 °C, depending on the reactivity of the specific pyrazolone substrate.[3][6] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by pouring the mixture into a large volume of crushed ice and water. The intermediate iminium salt is hydrolyzed to the final aldehyde during this step. The pH is then carefully adjusted with a base (e.g., sodium acetate, sodium bicarbonate, or sodium hydroxide) to precipitate the product.[7]
Troubleshooting Guide: Side Products & Solutions
Even with a well-defined protocol, unexpected outcomes can occur. This troubleshooting guide addresses the most common side products and provides actionable solutions based on mechanistic principles.
Problem 1: My mass spectrum shows an extra chlorine atom. Why am I getting a chlorinated side product?
Answer: You are likely observing the formation of a 5-chloro-4-formylpyrazole . This is one of the most common and mechanistically significant side products in the V-H formylation of pyrazolones.
Causality: This side reaction is a direct consequence of the inherent tautomerism of 5-pyrazolones. The pyrazolone (keto form) exists in equilibrium with its 5-hydroxypyrazole (enol form) tautomer. The hydroxyl group of the enol can be activated by the Vilsmeier reagent (or residual POCl₃) and subsequently displaced by a chloride ion in a process analogous to the conversion of an alcohol to an alkyl chloride. This chlorination happens concurrently with the formylation at the C4 position.[4][6] This pathway is particularly favored when using a large excess of POCl₃ or at elevated temperatures.
// Nodes sub [label="Pyrazolone\n(Keto Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; enol [label="5-Hydroxypyrazole\n(Enol Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; vh [label="Vilsmeier Reagent\n(POCl₃ + DMF)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products prod_formyl [label="Desired Product:\n4-Formyl-5-pyrazolone", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_chloro [label="Side Product:\n5-Chloro-4-formylpyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges sub -> enol [label="Tautomerization", dir=both]; enol -> invis1 [arrowhead=none]; invis1 -> prod_chloro [label=" Chlorination (C5)\n+ Formylation (C4)"]; sub -> invis2 [arrowhead=none]; invis2 -> prod_formyl [label=" Formylation (C4)"]; vh -> invis1; vh -> invis2;
// Caption sub -> caption [style=invis]; caption [label="Fig 1. Competing pathways leading to desired and side products.", shape=plaintext, fontcolor="#5F6368"]; } .enddot Fig 1. Competing pathways leading to desired and side products.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| 1. Control Stoichiometry | Use the minimum effective amount of POCl₃ (typically 1.1–1.5 equivalents). A large excess promotes the chlorination pathway. |
| 2. Temperature Management | Add POCl₃ to DMF at 0 °C. After adding the pyrazolone, consider running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 60–70 °C before increasing if necessary). |
| 3. Alternative Reagents | For sensitive substrates, consider using oxalyl chloride or thionyl chloride instead of POCl₃, as they can sometimes offer milder conditions.[8] |
| 4. Purification | If the side product does form, it can often be separated from the desired product by column chromatography, as the chlorinated product is typically less polar than the corresponding pyrazolone. |
Problem 2: I'm observing a high molecular weight byproduct, possibly a dimer.
Answer: This is likely a bis(pyrazolone)methane derivative . While not a direct product of the Vilsmeier-Haack reaction itself, it can arise from a subsequent reaction.
Causality: The desired product, 4-formyl-5-pyrazolone, is an aldehyde. The starting material, 5-pyrazolone, has an active methylene group at the C4 position. Under the acidic reaction conditions, the newly formed aldehyde can undergo a Knoevenagel-type condensation with a molecule of unreacted starting material. This forms a dimeric structure linked by a methylene bridge. This is more likely to occur if there is a high concentration of unreacted pyrazolone in the presence of the product.
// Nodes start [label="Pyrazolone (SM)", fillcolor="#F1F3F4", fontcolor="#202124"]; vh [label="V-H Reagent", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="4-Formylpyrazolone (P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dimer [label="Side Product:\nBis(pyrazolone)methane", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> product [label="Primary Reaction"]; vh -> start [style=invis]; // to position VH reagent
{rank=same; start; product;}
start -> dimer [label="Secondary\nReaction", arrowhead=normal, style=dashed, color="#5F6368"]; product -> dimer [arrowhead=normal, style=dashed, color="#5F6368"];
// Caption dimer -> caption [style=invis]; caption [label="Fig 2. Secondary reaction pathway to dimeric byproducts.", shape=plaintext, fontcolor="#5F6368"]; } .enddot Fig 2. Secondary reaction pathway to dimeric byproducts.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| 1. Inverse Addition | Add the pyrazolone solution slowly to the pre-formed Vilsmeier reagent. This ensures that the pyrazolone is the limiting reagent at any given time, minimizing its concentration and reducing the chance of it reacting with the product aldehyde. |
| 2. Drive to Completion | Use a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) and ensure sufficient reaction time and temperature to drive the initial formylation to full conversion. This consumes the starting material, making it unavailable for the secondary reaction. |
| 3. Purification | The dimer is significantly larger and often has different solubility and polarity compared to the desired monomeric product, facilitating separation by recrystallization or column chromatography. |
Problem 3: My reaction yielded a fused heterocyclic product instead of the expected aldehyde.
Answer: Your pyrazolone substrate likely contains a functional group that participated in an intramolecular cyclization reaction.
Causality: The Vilsmeier-Haack reaction is not limited to formylation. The powerful electrophilic nature of the Vilsmeier reagent and the reaction conditions can drive cyclization reactions.[9] If your pyrazolone substrate has a nucleophilic group (like an amine, hydrazino, or activated methylene group) at an appropriate position (e.g., on the N1 or C3 substituent), it can attack the newly formed (or forming) iminium salt at the C4 position, leading to a ring-closing reaction. This can result in the formation of fused systems like pyrazolo[3,4-d]pyridazines or other annulated heterocycles directly in the reaction pot.[10]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| 1. Substrate Analysis | Before running the reaction, carefully analyze your starting material for any nucleophilic groups that could participate in a cyclization. |
| 2. Protect Reactive Groups | If a potentially reactive group is present but not desired for cyclization, it should be protected with a suitable protecting group prior to the Vilsmeier-Haack reaction. |
| 3. Modify Conditions | Lowering the reaction temperature and using a stoichiometric amount of the Vilsmeier reagent may favor the simpler formylation over the higher-activation-energy cyclization. However, this may not always be sufficient to prevent the side reaction. |
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methyl-1-phenyl-5-pyrazolone
This protocol provides a reliable method for the synthesis of 4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-one.
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL, 4 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (3.0 mL, 1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 15 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction: Dissolve 3-methyl-1-phenyl-5-pyrazolone (5.0 g, 1.0 eq.) in a minimum amount of anhydrous DMF (5-10 mL) and add this solution dropwise to the cold Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-85 °C using an oil bath.
-
Maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice (approx. 200 g).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7. A solid product should precipitate. It is critical to keep the solution cold during neutralization to prevent the formation of colored impurities.[7]
-
Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-one as a crystalline solid.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ajrconline.org [ajrconline.org]
- 9. growingscience.com [growingscience.com]
- 10. (PDF) Synthesis of Pyrazolo(3,4-D)pyridazines From [research.amanote.com]
Optimization of reaction time and temperature for pyrazole chlorination
Welcome to the Technical Support Center for the optimization of pyrazole chlorination. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common chlorinating agents for pyrazoles and how do I choose the right one?
-
How do substituents on the pyrazole ring affect the chlorination reaction?
-
What is the typical regioselectivity of pyrazole chlorination?
-
How can I monitor the progress of my chlorination reaction?
-
-
Troubleshooting Guide: Optimizing Reaction Time and Temperature
-
My reaction is slow or incomplete. How can I increase the reaction rate?
-
I'm observing the formation of multiple products. How can I improve selectivity?
-
My desired product is degrading. What steps can I take to prevent this?
-
I'm seeing a mixture of regioisomers. How can I control the position of chlorination?
-
-
Experimental Protocols
-
General Protocol for Small-Scale Test Chlorination
-
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
-
Understanding Reaction Dynamics
-
Kinetic vs. Thermodynamic Control in Pyrazole Chlorination
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for pyrazoles and how do I choose the right one?
A1: The choice of chlorinating agent is critical and depends on the reactivity of your pyrazole substrate, desired selectivity, and reaction conditions. Here are some common options:
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid reagent.[1][2] It is often the first choice for electron-rich pyrazoles due to its moderate reactivity, which can help prevent over-chlorination.[1] Reactions with NCS are typically performed at room temperature.[3]
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid chlorinating agent that is effective for a wide range of aromatic compounds.[4][5] It can be used for less reactive pyrazoles but requires careful control of stoichiometry and temperature to avoid side reactions.[4]
-
Trichloroisocyanuric Acid (TCCA): A stable, high-capacity source of chlorine that is efficient and environmentally benign.[6][7] It can act as both an oxidant and a chlorine source in one-pot reactions for the synthesis of 4-chloropyrazoles.[6]
-
Electrochemical Chlorination: This method involves the in situ generation of the chlorinating species, offering a green and controlled alternative to traditional reagents.[8] The reaction rate and product distribution can be fine-tuned by adjusting the electrochemical parameters.
Selection Guidance:
| Chlorinating Agent | Key Characteristics | Best Suited For |
| N-Chlorosuccinimide (NCS) | Mild, solid, easy to handle | Electron-rich pyrazoles, initial screening |
| Sulfuryl Chloride (SO₂Cl₂) | Highly reactive, liquid | Less reactive pyrazoles, when NCS is ineffective |
| Trichloroisocyanuric Acid (TCCA) | Stable, high chlorine content, "green" | One-pot cyclization/chlorination reactions |
| Electrochemical Methods | Controllable, environmentally friendly | Fine-tuning reactivity and minimizing waste |
Q2: How do substituents on the pyrazole ring affect the chlorination reaction?
A2: Substituents play a crucial role in both the rate and regioselectivity of pyrazole chlorination by influencing the electron density of the pyrazole ring.[9]
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the pyrazole ring, making it more nucleophilic and thus more reactive towards electrophilic chlorination. EDGs generally direct chlorination to the C4 position.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carboxyl groups, decrease the electron density of the ring, making it less reactive.[8] Harsher reaction conditions (e.g., stronger chlorinating agents, higher temperatures) may be required. EWGs can influence the regioselectivity, sometimes favoring chlorination at other positions depending on their directing effects.
Q3: What is the typical regioselectivity of pyrazole chlorination?
A3: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution, including chlorination.[10] Therefore, in most cases, you can expect the primary product to be the 4-chloropyrazole derivative. However, the regioselectivity can be influenced by the presence of directing groups on the pyrazole ring and the reaction conditions.[11][12][13][14]
Q4: How can I monitor the progress of my chlorination reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[15][16][17][18][19] By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[16][18] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[15]
Troubleshooting Guide: Optimizing Reaction Time and Temperature
Q1: My reaction is slow or incomplete. How can I increase the reaction rate?
A1: If your pyrazole chlorination is sluggish, consider the following adjustments, starting with the mildest changes:
-
Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Be cautious, as higher temperatures can also lead to side product formation. It is advisable to monitor the reaction closely by TLC at each temperature increment.
-
Increase Reaction Time: Some reactions simply require more time to reach completion. Allow the reaction to stir for a longer period, monitoring periodically by TLC to check for further conversion.
-
Use a More Reactive Chlorinating Agent: If you started with a mild reagent like NCS and the reaction is not proceeding, consider switching to a more potent agent like sulfuryl chloride.
-
Add a Catalyst: For certain chlorinations, particularly with less reactive substrates, the addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the chlorinating agent and accelerate the reaction.
-
Change the Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find one that best solubilizes your reactants and facilitates the reaction.
Q2: I'm observing the formation of multiple products. How can I improve selectivity?
A2: The formation of multiple products, such as dichlorinated species or other byproducts, is a common issue. Here’s how to address it:
-
Lower the Temperature: High temperatures can provide enough energy to overcome the activation barriers for side reactions. Running the reaction at a lower temperature (even sub-ambient, e.g., 0 °C or -20 °C) can favor the formation of the kinetic product, which is often the desired monochlorinated pyrazole.
-
Control the Stoichiometry: Use a precise amount of the chlorinating agent, typically 1.0 to 1.1 equivalents for monochlorination. Adding the chlorinating agent slowly (e.g., dropwise via a syringe pump) can help maintain a low concentration of the reagent in the reaction mixture, minimizing over-chlorination.
-
Use a Milder Chlorinating Agent: If you are using a highly reactive agent like sulfuryl chloride, switching to NCS may provide better selectivity.
-
Dilute the Reaction: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.
Q3: My desired product is degrading. What steps can I take to prevent this?
A3: Product degradation can occur if the product is unstable under the reaction conditions or during workup.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC indicates that the starting material is consumed, proceed with the workup promptly.
-
Control the Temperature: As with selectivity, lower temperatures can prevent product decomposition.
-
Quench the Reaction: After the reaction is complete, quench any remaining chlorinating agent. For example, a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be used to neutralize excess NCS or sulfuryl chloride.
-
Careful Workup: Ensure that the workup procedure (e.g., extractions, washes) is performed efficiently and at a suitable temperature to minimize the risk of degradation.
Q4: I'm seeing a mixture of regioisomers. How can I control the position of chlorination?
A4: While C4 chlorination is most common, other isomers can form. Controlling regioselectivity can be challenging but is often influenced by:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses, and similar effects may be observed in chlorination.[11][13]
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the N1-substituent can sterically hinder certain positions, directing the chlorinating agent to the less hindered site.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive site, perform the chlorination, and then deprotect to obtain the desired regioisomer.
Experimental Protocols
General Protocol for Small-Scale Test Chlorination
This protocol is a starting point for optimizing the chlorination of a novel pyrazole.
-
Reactant Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the pyrazole substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of dichloromethane or acetonitrile).
-
Initial Temperature: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the chlorinating agent (e.g., NCS, 1.05 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
Temperature Adjustment: If no reaction is observed after 1-2 hours, allow the reaction to warm to room temperature and continue monitoring. If the reaction is still slow, consider gentle heating (e.g., 40 °C).
-
Workup: Once the reaction is complete, quench with a suitable reagent, dilute with an appropriate organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and selectivity.
Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a baseline in pencil on a TLC plate. Mark three lanes: "SM" for the starting material, "RXN" for the reaction mixture, and "CO" for the co-spot.[16][18]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting pyrazole.
-
In the "RXN" lane, spot a small aliquot of your reaction mixture.
-
In the "CO" lane, first spot the starting material, then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp. Circle the spots with a pencil. You can also use a staining agent if your compounds are not UV-active.
-
Interpret the Results:
-
The disappearance of the spot in the "RXN" lane that corresponds to the starting material indicates that the reaction is proceeding.
-
The appearance of a new spot (or spots) in the "RXN" lane indicates the formation of the product(s).
-
The co-spot helps to confirm if the spot in the "RXN" lane is indeed the starting material.
-
Understanding Reaction Dynamics
Kinetic vs. Thermodynamic Control in Pyrazole Chlorination
In some cases, the initial product formed (the kinetic product ) may not be the most stable product. Over time, and especially at higher temperatures, the kinetic product can rearrange to a more stable isomer (the thermodynamic product ).[20][21][22][23][24]
-
Kinetic Control: This is favored at lower temperatures and shorter reaction times . The major product is the one that is formed the fastest (i.e., has the lowest activation energy). For pyrazole chlorination, the monochlorinated product is typically the kinetic product.
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times , where the reaction is reversible. The major product is the most stable one. In the context of pyrazole chlorination, this could lead to the formation of a more stable, but potentially undesired, regioisomer or over-chlorinated products.
Understanding this concept is crucial for troubleshooting. If you are isolating an undesired, more stable product, you may be operating under thermodynamic control. To favor the kinetic product, try lowering the reaction temperature and shortening the reaction time.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. homepages.uc.edu [homepages.uc.edu]
- 24. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Overcoming challenges in the regioselective synthesis of pyrazole-4-carboxylic acids
Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Pyrazole-4-carboxylic acids are crucial intermediates in the development of pharmaceuticals and agrochemicals, making their efficient and selective synthesis a topic of significant importance.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern success. We will address common challenges in a practical question-and-answer format, offering troubleshooting strategies grounded in mechanistic insight and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to pyrazole-4-carboxylic acids, and how do I choose the best one for my target molecule?
Answer: Choosing the right synthetic strategy depends largely on the substitution pattern of your target pyrazole and the availability of starting materials. Two dominant and versatile methods are the Knorr-type condensation followed by functional group manipulation and the Vilsmeier-Haack reaction.
-
Knorr-Type Condensation of β-Keto Esters: This is arguably the most common approach. It involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[4][5] This method initially yields a pyrazole-4-carboxylate ester, which is then hydrolyzed to the desired carboxylic acid. Its main advantage is the wide availability of diverse β-keto esters and hydrazines. However, the primary challenge is controlling regioselectivity when using unsymmetrical starting materials (see Q2).
-
Vilsmeier-Haack Formylation of Hydrazones: This route involves the reaction of a ketone hydrazone with the Vilsmeier reagent (typically generated from POCl₃ and DMF) to produce a pyrazole-4-carboxaldehyde.[6] This aldehyde is then oxidized to the carboxylic acid. This method is particularly useful when the required β-keto ester for the Knorr synthesis is not readily accessible. It offers excellent regioselectivity for the formyl group at the 4-position.
The workflow for these two primary methods is outlined below.
Caption: Primary synthetic pathways to pyrazole-4-carboxylic acids.
Q2: I am getting a mixture of two regioisomers when reacting methylhydrazine with ethyl benzoylacetate. How can I control this regioselectivity?
Answer: This is the most critical challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl (like ethyl benzoylacetate) reacts with a substituted hydrazine (like methylhydrazine), two isomeric products can form. The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen (N1) of the hydrazine.
The Underlying Mechanism: The reaction proceeds via a hydrazone intermediate. The subsequent intramolecular cyclization determines the final regiochemistry.
-
Pathway 1 (Kinetic Control): The more reactive carbonyl (typically the ketone) is attacked first by the more nucleophilic nitrogen (the unsubstituted -NH₂). This is often favored under neutral or basic conditions.
-
Pathway 2 (Thermodynamic Control): Under acidic conditions, the reaction becomes more reversible. The initial point of attack can be directed by the stability of the resulting enamine/hydrazone intermediates. The less sterically hindered carbonyl may be favored.
Strategies for Controlling Regioselectivity:
-
pH Control (The Knorr Acid/Base Rule):
-
Acidic Conditions: Generally favor the formation of the isomer where the more basic nitrogen of the hydrazine is bonded to the carbon of the less reactive carbonyl group (the ester). Protonation of the carbonyls and the hydrazine nitrogens plays a key role, making the reaction more complex but often leading to a single, thermodynamically favored isomer.
-
Basic/Neutral Conditions: Often favor the kinetic product, where the more nucleophilic nitrogen attacks the more electrophilic carbonyl (the ketone). This can sometimes lead to mixtures.[7]
-
-
Solvent and Temperature: The choice of solvent can influence tautomeric equilibria of the intermediates.[8] Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetic product, whereas higher temperatures may favor the thermodynamic product.
-
Steric and Electronic Effects: The inherent properties of your substrates are paramount. A bulky substituent on the β-keto ester or the hydrazine will direct the attack to the less sterically hindered position. Strong electron-withdrawing groups will activate a carbonyl, making it a more likely site for initial attack.
The diagram below illustrates the two competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying pyrazole derivatives. Achieving high purity is critical for accurate biological evaluation and successful drug development. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you might encounter during the workup and purification of your pyrazole synthesis reaction.
Q1: My crude product is contaminated with unreacted starting materials, specifically hydrazine and a 1,3-dicarbonyl compound. What is the most effective initial purification step?
A1: This is a classic purification challenge in Knorr pyrazole synthesis and related methods.[1] The key is to exploit the different chemical properties of your pyrazole product and the residual starting materials.
-
Understanding the Impurities:
-
Hydrazine: Hydrazine and its simple derivatives are basic and highly polar, often making them water-soluble, especially in their protonated salt form.
-
1,3-Dicarbonyl Compounds: These compounds possess weakly acidic protons at the C2 position and are typically less polar than hydrazine but may have varying polarities depending on their structure.
-
Pyrazole Product: Most pyrazole derivatives are weakly basic due to the pyridine-type nitrogen atom and can be protonated by strong acids.[2]
-
-
Recommended Strategy: Acid-Base Extraction An acid-base extraction is the most logical first step to separate these components efficiently.[3][4] The pyrazole, being basic, can be converted into a water-soluble salt, separating it from non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[5] The basic pyrazole will be protonated and move into the aqueous layer, while the neutral 1,3-dicarbonyl starting material and other non-basic by-products remain in the organic layer. Excess hydrazine will also move into the aqueous layer as a salt.
-
Separation & Isolation: Separate the aqueous layer containing your protonated pyrazole. To regenerate the neutral pyrazole, cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic, causing your purified pyrazole to precipitate.[6]
-
Final Steps: Collect the precipitated solid by vacuum filtration. If the pyrazole is an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (like Na₂SO₄), and evaporate the solvent.[7]
This initial extraction significantly cleans up the crude product, making subsequent purification steps like recrystallization or chromatography more effective.
-
Q2: I'm trying to recrystallize my pyrazole derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common frustration in recrystallization. It occurs when the compound precipitates from the solution as a liquid because the solution's saturation temperature is above the compound's melting point.[8] Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot "good" solvent to decrease the saturation point, allowing crystallization to begin at a lower temperature that is below your compound's melting point.[8]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can promote the formation of well-ordered crystals instead of an amorphous oil.[8]
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with a solvent that has a lower boiling point or try a different mixed-solvent system. For instance, if you are using ethanol/water, try acetone/hexane.[8]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[8]
-
Scratch the Flask: Gently scratching the inside surface of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass that serve as nucleation points for crystal growth.
Q3: My final yield after recrystallization is disappointingly low. How can I improve my recovery?
A3: Low yield is often a trade-off for high purity, but several factors can be optimized to improve recovery without compromising quality.[8]
-
Minimize Hot Solvent: The most common cause of low yield is using too much solvent during the initial dissolution step. Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[8]
-
Ensure Thorough Cooling: Cool the solution thoroughly before filtration. After reaching room temperature, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield by further decreasing the solubility of your compound.
-
Select the Right Solvent: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. If your compound has moderate solubility at low temperatures in your chosen solvent, you will lose a significant amount of product. Refer to the solvent selection guide in the FAQ section.
-
Wash Crystals with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities clinging to the crystal surfaces. Using room temperature or warm solvent will redissolve some of your product.
-
Recover from Mother Liquor: If the first crop of crystals results in a very low yield, you can try to recover a second, less pure crop. Concentrate the mother liquor by boiling off some of the solvent and then re-cooling to induce further crystallization. This second crop may need to be recrystallized again.
Q4: I suspect my product is a mixture of regioisomers. How can I separate them?
A4: The synthesis of unsymmetrically substituted pyrazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, fractional recrystallization can be effective. This is an iterative process involving multiple recrystallization steps to progressively enrich one isomer in the crystalline phase while the other remains in the mother liquor.[8]
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers.[9] Since regioisomers often have small differences in polarity, a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) is typically required for good separation. Monitor the fractions closely using Thin-Layer Chromatography (TLC).
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. Chiral HPLC is specifically required for separating enantiomers if your pyrazole derivatives are chiral.[10]
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary methods for purifying pyrazole derivatives?
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the properties of the pyrazole derivative itself. The most common techniques are:
-
Recrystallization: An excellent method for obtaining high-purity crystalline solids. It is effective at removing minor impurities with different solubility profiles.[11] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are very common.[8]
-
Acid-Base Extraction: Ideal for separating basic pyrazoles from neutral or acidic impurities. This is often used as a first-pass purification step after the reaction workup.[12][13]
-
Column Chromatography: A versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is highly effective for removing impurities with different polarities, including regioisomers.[9]
-
Distillation: Suitable for liquid pyrazoles that are thermally stable. Vacuum distillation is often employed to lower the boiling point and prevent decomposition.
FAQ 2: How do I select the best solvent system for recrystallizing my pyrazole derivative?
The golden rule of recrystallization is "like dissolves like." The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) at room and elevated temperatures.[8][14]
-
Single Solvents: If you find a single solvent that fits the ideal criteria, this is the simplest option. For example, 1H-pyrazole itself can be recrystallized from petroleum ether.[8]
-
Mixed-Solvent Systems: This is a very powerful technique when no single solvent is ideal. You need a pair of miscible solvents: a "good" solvent that dissolves the compound well and a "poor" solvent (or "anti-solvent") in which the compound is insoluble.[15] The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (turbid), then adding a drop or two of the "good" solvent to clear it before cooling.[5]
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Compound Class | Recommended Solvents/Systems | Rationale & Notes |
| Polar Pyrazoles | Ethanol, Methanol, Water, Ethanol/Water | Protic solvents are effective for pyrazoles with polar functional groups capable of hydrogen bonding.[8] |
| Non-polar Pyrazoles | Hexane, Cyclohexane, Toluene, Hexane/Ethyl Acetate | Non-polar solvents are suitable for pyrazoles with large alkyl or aryl substituents. A mixed system often provides better results.[8] |
| Intermediate Polarity | Isopropanol, Acetone, Ethyl Acetate, Acetone/Hexane | These solvents offer a balance of polarity. Acetone/hexane and ethyl acetate/hexane are highly versatile mixed-solvent systems.[15] |
| General Pyrazoline | Methanol/Ethyl Acetate | This combination has been reported to be effective for purifying N-acetyl pyrazoline, though challenges may arise with similar impurities.[15] |
FAQ 3: What analytical techniques are best for assessing the purity of my final pyrazole product?
Verifying the purity and structure of your final compound is a critical final step. A combination of methods is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot. It's also used to determine the appropriate solvent system for column chromatography.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. The absence of peaks corresponding to starting materials or by-products is a strong indicator of purity.[16][17]
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining purity. A chromatogram of a pure compound will show a single major peak. RP-HPLC is commonly used.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[19]
Visualized Workflow & Protocols
General Purification Strategy for Pyrazole Synthesis
The following diagram illustrates a typical decision-making workflow for purifying a crude pyrazole product.
Caption: Decision workflow for pyrazole purification.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization [8]
This method is ideal when no single solvent provides optimal recrystallization characteristics.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethanol) with stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or the solvent mixture) and dry them thoroughly (air-dry followed by a vacuum desiccator).
Protocol 2: Purification via Acid-Base Extraction [4][5]
This protocol separates a basic pyrazole from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the protonated pyrazole salt) into a clean Erlenmeyer flask. The organic layer contains non-basic impurities and can be discarded (or kept for further analysis if needed).
-
Back-Washing (Optional but Recommended): To remove any traces of neutral impurities from the aqueous extract, add a small amount of fresh organic solvent (e.g., EtOAc) to the flask containing the aqueous layer, shake, and discard the organic wash.[4]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M aqueous NaOH or a saturated NaHCO₃ solution while stirring until the solution is basic (check with pH paper) and precipitation of the pyrazole is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration. If the product separates as an oil, extract it into a fresh portion of organic solvent, transfer to a separatory funnel, wash with brine, drain the organic layer into a flask, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijtsrd.com [ijtsrd.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcpa.in [ijcpa.in]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Carboxamide Formation
Welcome to the Technical Support Center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of these crucial scaffolds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and specific problems that can lead to low conversion rates in pyrazole carboxamide synthesis. We delve into the root causes and provide actionable, step-by-step protocols to get your reaction back on track.
Question 1: Why is my pyrazole carboxamide yield consistently low, even when following standard protocols?
Low yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or the inherent reactivity of your specific substrates. Let's break down the most common culprits and how to address them.
Underlying Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of your pyrazole amine, carboxylic acid, and coupling reagents is paramount. Impurities can interfere with the reaction, leading to unwanted side products.
-
Actionable Protocol:
-
Verify Purity: Before starting, confirm the purity of your reagents using techniques like NMR or LC-MS.
-
Recrystallize or Purify: If impurities are detected, purify the starting materials through recrystallization or column chromatography.
-
Proper Storage: Ensure all reagents, especially coupling agents and anhydrous solvents, are stored under appropriate conditions (e.g., desiccated, under inert atmosphere) to prevent degradation.
-
-
-
Suboptimal Coupling Reagent Choice: Not all coupling reagents are created equal. The choice of reagent should be tailored to the specific steric and electronic properties of your pyrazole and carboxylic acid.
-
Expert Insight: For sterically hindered substrates, bulkier phosphonium-based reagents like PyBOP or HATU often outperform carbodiimides such as EDC and DCC.[1]
-
Data-Driven Decision Making:
-
| Coupling Reagent | Pros | Cons | Best For |
| EDC/DCC | Cost-effective, readily available. | Can cause epimerization, formation of urea byproducts can complicate purification.[2] | Simple, unhindered substrates. |
| HATU/HBTU | High reactivity, fast reaction times, low epimerization. | More expensive, can be moisture-sensitive. | Sterically hindered substrates, acid-sensitive compounds. |
| PyBOP | Good for hindered systems, less prone to allergenicity than HBTU. | Can be less reactive than HATU, byproduct removal can be tricky. | Peptide couplings, substrates prone to racemization. |
-
Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the reaction outcome.
-
Actionable Protocol:
-
Carboxylic Acid Activation: Always pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the pyrazole amine. This minimizes side reactions of the amine.
-
Amine and Base Addition: The pyrazole amine and a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) should be added to the activated carboxylic acid solution.
-
Stoichiometry Check: A slight excess of the amine (1.1-1.2 equivalents) and base (2-3 equivalents) is often beneficial to drive the reaction to completion.
-
-
-
Inadequate Reaction Conditions (Solvent, Temperature, Time): The reaction environment plays a critical role in amide bond formation.
-
Solvent Choice: Aprotic polar solvents like DMF, NMP, or DCM are generally preferred. Ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate.[3]
-
Temperature Control: Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[4] For sluggish reactions, gentle heating (40-50 °C) may be necessary, but this can also increase the risk of side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation.
-
Question 2: I'm observing significant side product formation. What are they, and how can I minimize them?
The formation of side products is a common hurdle. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Urea Byproduct (from Carbodiimide Reagents): When using EDC or DCC, the corresponding urea byproduct is formed. While necessary for the reaction, it can be difficult to remove.
-
Mitigation:
-
Filtration: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration.
-
Aqueous Wash: The water-soluble urea byproduct from EDC can be removed with an acidic aqueous wash (e.g., 1M HCl).
-
-
-
Epimerization/Racemization: If your carboxylic acid has a chiral center, epimerization can be a significant issue, leading to a mixture of diastereomers that are often difficult to separate.[5][6][7]
-
Mitigation:
-
Use Additives: Additives like HOBt or HOAt can suppress racemization by forming an active ester that is less prone to epimerization.[5]
-
Optimize Base: Use a weaker, non-nucleophilic base like N-methylmorpholine instead of stronger bases like triethylamine or DIPEA.
-
Low Temperature: Perform the reaction at lower temperatures to minimize the rate of epimerization.[2]
-
-
-
N-Acylurea Formation: The activated carboxylic acid can sometimes react with another molecule of the coupling reagent instead of the desired amine.
-
Mitigation: This is often a result of slow amine addition or a less reactive amine. Ensure the amine is added promptly after the pre-activation step.
-
Question 3: My pyrazole amine seems unreactive. What can I do?
The electronic properties of the pyrazole ring can significantly influence the nucleophilicity of the amine substituent.
Factors Affecting Pyrazole Reactivity and Solutions:
-
Electron-Withdrawing Groups: Substituents on the pyrazole ring that are electron-withdrawing (e.g., -NO2, -CN, -CF3) will decrease the nucleophilicity of the amine, making it less reactive.[8]
-
Solution:
-
More Potent Coupling Reagent: Switch to a more powerful coupling reagent like HATU.
-
Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to proceed.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base can help to deprotonate the amine more effectively, increasing its nucleophilicity.
-
-
-
Steric Hindrance: Bulky groups near the amine can physically block the approach of the activated carboxylic acid.[9]
-
Solution:
-
Less Bulky Coupling Reagent: In some cases, a smaller coupling reagent may be beneficial.
-
Prolonged Reaction Time: Allow the reaction to proceed for a longer period to give the sterically hindered components more time to react.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in pyrazole carboxamide formation.
Caption: A logical guide for troubleshooting common coupling reaction issues.
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions about pyrazole carboxamide synthesis.
Q1: What is the general mechanism for pyrazole carboxamide formation using a coupling reagent?
The general mechanism involves three key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester with HOBt).
-
Nucleophilic Attack by the Pyrazole Amine: The amine group of the pyrazole acts as a nucleophile and attacks the activated carbonyl carbon.
-
Formation of the Amide Bond: A stable tetrahedral intermediate is formed, which then collapses to form the amide bond and release the coupling reagent byproduct.
The following diagram illustrates the general reaction pathway.
Caption: General mechanism of pyrazole carboxamide formation.
Q2: Can I form a pyrazole carboxamide directly from a carboxylic acid and a pyrazole amine without a coupling reagent?
Direct thermal condensation is possible but generally requires high temperatures (>100 °C) and can lead to decomposition and side reactions.[1] The initial reaction is an acid-base reaction forming a stable ammonium carboxylate salt, which then requires significant heat to dehydrate to the amide.[1] For most applications, especially with sensitive or complex molecules, using a coupling reagent under milder conditions is far more effective and reliable.
Q3: How does the tautomerism of the pyrazole ring affect the reaction?
3(5)-substituted pyrazoles can exist as two different tautomers. The position of the substituents can influence the basicity and nucleophilicity of the ring nitrogens and any exocyclic amine groups.[8] While the amine group is the primary nucleophile in amide bond formation, the tautomeric equilibrium can be influenced by the solvent and the electronic nature of the substituents, which can have a subtle effect on the overall reaction rate.[8]
Q4: Are there alternative methods to the standard coupling-reagent-based synthesis?
Yes, several other methods exist, though they are often more substrate-specific:
-
From Acyl Chlorides: The pyrazole amine can react directly with an acyl chloride.[1][3][10][11] This is a very reactive method, but the acyl chloride needs to be prepared from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), and the reaction generates HCl, which must be scavenged by a base.[3][4]
-
From Esters: Aminolysis of an ester is possible but typically requires harsh conditions (high temperature or strong catalysis) because esters are less reactive than activated acids or acyl chlorides.[1]
-
Reductive Cross-Coupling: Newer methods are being developed, such as the reductive cross-coupling of acyl pyrazoles and nitroarenes, though these are not yet as widely adopted.[12]
This guide provides a comprehensive starting point for troubleshooting your pyrazole carboxamide synthesis. Remember that each reaction is unique, and a systematic, evidence-based approach to optimization is key to success.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in the Synthesis of Pyflubumide Precursors
Welcome to the technical support center for the synthesis of pyflubumide precursors. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and identify common byproducts encountered during the multi-step synthesis of this novel acaricide. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity and efficiency of your synthetic workflow.
Section 1: Foundational Principles & Initial Troubleshooting
Before delving into specific reaction steps, it's crucial to establish a systematic approach to impurity identification. An unexpected result in your analysis is a data point that, when correctly interpreted, can reveal critical information about your reaction's behavior.
Q1: I've observed an unknown peak in my HPLC/LC-MS analysis of a crude reaction mixture. What are my immediate first steps?
Expertise & Causality: The identity of a byproduct is a direct consequence of competing reaction pathways or the presence of reactive contaminants (e.g., water, oxygen) or residual starting materials. Your analytical workflow should be designed to differentiate between these possibilities.
Troubleshooting & Identification Protocol:
-
System Verification: First, ensure the peak is not an artifact. Inject a solvent blank to check for carryover or solvent contamination.
-
Obtain High-Resolution Mass Spectrometry (HRMS) Data: This is the most critical step. An accurate mass measurement (to within 5 ppm) allows you to determine the elemental composition of the unknown peak, dramatically narrowing down the possibilities.
-
Analyze Isotope Patterns: If your molecule contains elements with characteristic isotopes (like Chlorine or Bromine), the isotope pattern in the mass spectrum provides definitive confirmation of their presence.
-
Study the Fragmentation Pattern (MS/MS): If available, tandem mass spectrometry (MS/MS) can provide structural fragments of the impurity. Comparing this fragmentation to your target molecule can reveal which part of the structure has been altered.
-
Correlate with Other Data: Compare the retention time of the impurity with the starting materials. Does it correspond to unreacted material? Check your notebook: did the reaction change color unexpectedly? This could suggest degradation pathways.
Mandatory Visualization: General Impurity Identification Workflow
Caption: Workflow for systematic impurity identification.
Section 2: Synthesis of the Anilido Precursor
The synthesis of the core anilido precursor, 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline, involves two key transformations: a radical addition followed by a nucleophilic substitution.[1] Each step presents unique challenges and potential byproducts.
Q2: In the radical reaction of 3-isobutylaniline with heptafluoroisopropyl iodide, my yield is low and the crude NMR is complex. What are the likely side reactions?
Expertise & Causality: Radical reactions, while powerful, can sometimes suffer from a lack of selectivity and competing termination pathways. The complexity in your NMR likely arises from a mixture of regioisomers and unreacted starting material.
Plausible Byproducts & Identification:
-
Unreacted 3-Isobutylaniline: This is the most common "impurity." It can be easily identified by comparing the crude sample's HPLC or TLC with a standard of the starting material.
-
Regioisomers: While the reaction is expected to proceed at the position para to the amino group, some addition at the ortho position is possible. This would result in an isomeric product with the same mass.
-
Identification: Careful analysis of the aromatic region in the ¹H NMR is key. The desired para-substituted product will have a different splitting pattern compared to an ortho, meta-disubstituted product. Isolation of the impurity via preparative HPLC followed by 2D NMR (COSY, NOESY) can definitively establish the connectivity.
-
-
Di-substituted Products: It is possible, though less likely due to steric hindrance, that a second heptafluoroisopropyl group could add to the ring, leading to a high molecular weight byproduct. This would be readily apparent in the mass spectrum.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the heptafluoroisopropyl iodide to drive the reaction towards the mono-substituted product.
-
Initiator Concentration: The concentration of the radical initiator should be optimized. Too much can lead to unwanted side reactions and polymerization.
-
Temperature Control: Maintain a stable reaction temperature as fluctuations can affect selectivity.
Q3: After reacting the heptafluoroisopropyl derivative with sodium methoxide, my MS shows a peak corresponding to the starting material and another unexpected peak with a mass 20 Da lower than my product. What is this?
Expertise & Causality: This is a classic case of competing substitution (SNAr) and elimination (E2) pathways, alongside incomplete reaction. The peak at -20 Da relative to your product is highly indicative of an elimination byproduct.
-
Reaction Pathway:
-
Desired Substitution: The methoxide anion attacks the benzylic carbon and displaces the fluoride atom.[1]
-
Competing Elimination: The methoxide anion acts as a base, abstracting a proton from the aniline nitrogen or the isobutyl group, while simultaneously eliminating a fluoride ion, leading to the formation of a double bond (an alkene). The mass difference corresponds to the loss of HF (20 Da).
-
Troubleshooting & Identification Protocol:
-
Confirm by HRMS: The elemental composition from HRMS will confirm the loss of H and F from the expected product formula.
-
¹H NMR Analysis: Look for the appearance of vinyl proton signals (typically in the 5-7 ppm range), which would confirm the presence of a double bond. The disappearance of the characteristic methoxy signal (~3-4 ppm) in the impurity's spectrum would also be indicative.
-
¹⁹F NMR Analysis: This can be a powerful tool. The desired product will have a specific signal for its CF₃ groups. The starting material and the elimination byproduct will show different fluorine environments and coupling constants.
Mandatory Visualization: Competing Substitution vs. Elimination
Caption: Competing reaction pathways for the methoxide step.
Preventative Measures:
-
Anhydrous Conditions: Water can hydrolyze sodium methoxide to sodium hydroxide, a stronger base that can favor elimination. Ensure your methanol and reaction setup are scrupulously dry.
-
Temperature Control: Lowering the reaction temperature often favors the substitution pathway over elimination. Run the reaction at 0°C or below before allowing it to slowly warm.
Section 3: Final Coupling & Acylation Steps
The final steps involve two successive N-acylations. The primary challenge here is ensuring the reaction goes to completion without generating partially acylated or hydrolyzed byproducts.
Q4: My final reaction to produce pyflubumide shows a significant peak in the LC-MS that corresponds to the loss of the isobutyryl group. Is this an impurity?
Expertise & Causality: Yes, this is a common process-related impurity. This molecule, NNI-0711-NH, is the mono-acylated intermediate.[2] It is also the biologically active metabolite of pyflubumide, formed in vivo by deacylation.[1][3] Its presence in your final product indicates that the second acylation step with isobutyryl chloride was incomplete.
Identification & Quantification:
-
LC-MS: This is the ideal technique. The impurity will have a clear mass difference corresponding to the isobutyryl group (C₄H₇O, mass = 71.05 Da).
-
HPLC: As this is a known and critical impurity, a validated HPLC method should be developed to separate and quantify it relative to the final pyflubumide product. The reporting threshold for such impurities is often strictly controlled by regulatory guidelines.[4]
-
¹H NMR: In the crude mixture, you may see a separate set of signals corresponding to this intermediate. Notably, the NH proton signal will be present, and the characteristic signals for the isobutyryl group (a septet and a doublet) will be absent for that species.
Troubleshooting & Preventative Measures:
-
Reagent Stoichiometry: Ensure at least one full equivalent, or a slight excess (e.g., 1.1 equivalents), of isobutyryl chloride is used in the final step.
-
Reaction Time & Temperature: The reaction may require longer times or gentle heating to go to completion. Monitor the disappearance of the intermediate by TLC or rapid LC-MS analysis.
-
Base and Solvent Quality: Use a high-purity, non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the HCl generated. Ensure the solvent is anhydrous, as water will hydrolyze the isobutyryl chloride, rendering it inactive.
Data Presentation: Common Byproducts in Pyflubumide Synthesis
| Byproduct Name/Description | Synthetic Step of Origin | Δ Mass from Product (Da) | Key Analytical Signature |
| 3-Isobutylaniline | Step 1 (Radical Rxn) | -408.16 | Matches starting material standard by HPLC/TLC. |
| Regioisomeric Precursor | Step 1 (Radical Rxn) | 0 (relative to precursor) | Same mass as desired precursor, different NMR aromatic splitting. |
| Elimination Byproduct | Step 2 (Methoxylation) | -20.01 (relative to precursor) | HRMS confirms loss of HF; ¹H NMR shows vinyl protons. |
| 1,3,5-Trimethylpyrazole-4-carboxylic acid | Step 3/4 (Coupling) | - | Hydrolysis of the acid chloride; identified by LC-MS. |
| NNI-0711-NH (Mono-acylated) | Step 5 (Final Acylation) | -70.04 | Major process impurity; confirmed by MS and HPLC retention time. |
References
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates During Synthesis
Welcome to the technical support center dedicated to addressing the stability challenges of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the degradation of these critical building blocks during synthesis. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Pyrazole Intermediate Instability
Question 1: My pyrazole synthesis reaction mixture is turning dark yellow/red, and I'm observing multiple spots on TLC. What's causing this discoloration and impurity formation?
This is a common observation, particularly in classical pyrazole syntheses like the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The discoloration often points to the degradation of the hydrazine reagent or the oxidation of intermediates.
-
Causality: Hydrazine derivatives can be sensitive to air and may undergo oxidation, leading to colored byproducts.[3] Additionally, the initial condensation product is often a pyrazoline, which can be susceptible to oxidation to the corresponding pyrazole, but can also participate in side reactions if not handled correctly.[3][4] Inadequate mixing in large-scale reactions can create localized "hot spots" or areas of high reactant concentration, further promoting side reactions and decomposition.[1]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine starting material and any sensitive intermediates.[3]
-
Reagent Quality: Use freshly distilled or high-purity hydrazine. If using a salt like phenylhydrazine hydrochloride, ensure it is dry and properly stored.
-
Temperature Control: Maintain strict temperature control. Exothermic reactions can lead to runaway side reactions. If scaling up, ensure your cooling capacity is sufficient.[5]
-
Controlled Addition: Add the hydrazine solution slowly to the solution of the 1,3-dicarbonyl compound to maintain a low instantaneous concentration and better control the reaction exotherm.
-
pH Adjustment: If using a hydrazine salt, the release of HCl can create a highly acidic environment. This can be detrimental to certain substrates. The addition of a mild base, such as sodium acetate or triethylamine, can buffer the reaction and improve the outcome.[2]
-
Question 2: I'm struggling with poor regioselectivity in my pyrazole synthesis. How can I control which isomer is formed?
Regioselectivity is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6][7] The outcome is a delicate balance of steric and electronic effects of the substituents on both reactants.
-
Mechanistic Insight: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is often the regiochemistry-determining step. The more electrophilic carbonyl will typically be attacked first. Subsequently, cyclization and dehydration occur.
-
Strategies for Regiocontrol:
-
Substituent Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl for nucleophilic attack. Conversely, bulky substituents can sterically hinder attack at a nearby carbonyl.[8]
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity in some cases compared to protic solvents like ethanol.[6]
-
Catalyst Selection: The use of certain catalysts can direct the reaction towards a specific regioisomer. For instance, nano-ZnO has been used to achieve excellent yields and regioselectivity in some pyrazole syntheses.[6]
-
Protecting Groups: In some instances, temporarily protecting one of the carbonyl groups can force the reaction to proceed with the desired regiochemistry.
-
Question 3: My isolated pyrazole intermediate seems to be degrading upon storage. What are the best practices for storing these compounds?
The stability of pyrazole intermediates can vary greatly depending on their substitution pattern and the presence of sensitive functional groups. Pyrazoline intermediates, in particular, are prone to oxidation.[3]
-
Degradation Pathways:
-
Oxidation: The most common degradation pathway for pyrazolines is oxidation to the aromatic pyrazole, which can be accompanied by the formation of colored impurities.[3]
-
Hydrolysis: Pyrazole derivatives with ester or amide functionalities can be susceptible to hydrolysis, especially if stored in the presence of moisture and trace acid or base.[9]
-
Tautomerism: While not a degradation pathway, tautomerism in asymmetrically substituted pyrazoles can lead to a mixture of isomers, which might complicate subsequent steps.[10] This equilibrium can be influenced by solvent and temperature.[10]
-
-
Recommended Storage Protocol:
-
Inert Atmosphere: Store sensitive intermediates under an inert atmosphere (argon or nitrogen) to prevent oxidation.[3]
-
Low Temperature: Refrigeration or freezing is generally recommended to slow down potential degradation reactions.[3]
-
Protection from Light: Store in amber vials or cover the container with aluminum foil to prevent light-induced decomposition.[3]
-
Dry Conditions: Ensure the compound is thoroughly dried before storage and use a desiccator to protect it from moisture, especially for hydrolytically sensitive derivatives.
-
Section 2: Enhancing Stability Through Synthesis Design
Question 4: How can I use protecting groups to enhance the stability of my pyrazole intermediate during a multi-step synthesis?
Protecting groups are invaluable for masking the reactive N-H of the pyrazole ring, which can prevent unwanted side reactions and improve solubility and handling characteristics.[11][12]
-
Choosing the Right Protecting Group: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.
-
Acid-Labile Groups (e.g., THP, Boc): Tetrahydropyranyl (THP) is a good choice if your subsequent steps involve strongly basic conditions.[11][12] It is easily introduced and can be removed with mild acid.
-
Base-Labile Groups (e.g., Acyl, Sulfonyl): Phenylsulfonyl (PhSO2) or tosyl (Ts) groups are robust and strongly electron-withdrawing, which can alter the reactivity of the pyrazole ring.[11] Their removal often requires harsher conditions.
-
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| THP | Dihydropyran, acid catalyst (e.g., PTSA) | Mild acid (e.g., aq. HCl, PTSA in EtOH) | Stable to bases, organometallics, reducing agents |
| Boc | Boc anhydride, base (e.g., DMAP) | Strong acid (e.g., TFA) | Stable to bases, hydrogenation |
| Tosyl (Ts) | Tosyl chloride, base (e.g., pyridine, NaH) | Strong reducing agents (e.g., Na/NH3), strong acid | Stable to oxidation, many acids |
| Phenylsulfonyl | Phenylsulfonyl chloride, base | Harsh conditions (e.g., Mg/MeOH, strong base) | Very robust, stable to a wide range of conditions |
-
Experimental Protocol: THP Protection of Pyrazole
-
Setup: To a solution of the pyrazole intermediate (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or THF), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a saturated solution of NaHCO3, extract with an organic solvent, dry over Na2SO4, and concentrate under reduced pressure. The product can then be purified by column chromatography.
-
Question 5: What is the impact of substituents on the stability of the pyrazole ring?
Substituents have a profound effect on the electronic properties, and therefore the stability and reactivity, of the pyrazole ring.[8][10]
-
Electronic Effects:
-
Electron-Donating Groups (EDGs) (e.g., -NH2, -OH, -CH3) increase the electron density of the ring, making it more susceptible to electrophilic attack (preferentially at the C4 position) and potentially more prone to oxidation.[10][13] EDGs at the C3 or C5 position can also influence the acidity of the N-H proton.[10]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, -COOH) decrease the electron density of the ring, making it more resistant to electrophilic attack but more susceptible to nucleophilic attack, particularly at the C3 and C5 positions.[7][10] EWGs generally increase the acidity of the N-H proton.
-
-
Steric Effects: Bulky substituents can hinder the approach of reagents, influencing regioselectivity and reaction rates.[8] They can also restrict rotation around single bonds, leading to specific conformations.
Logical Relationship of Substituent Effects
Caption: Influence of substituents on pyrazole stability and reactivity.
Section 3: Analytical Monitoring of Stability
Question 6: How can I effectively monitor the stability of my pyrazole intermediate during the reaction and workup?
Real-time or frequent monitoring is crucial to identify the onset of degradation and to optimize reaction conditions accordingly.
-
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): The simplest and fastest method to qualitatively track the consumption of starting materials and the formation of products and impurities. The appearance of new, often colored, spots can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the intermediate and the relative amounts of any byproducts. A stability-indicating HPLC method can resolve the parent compound from its degradants.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of impurities and degradation products, which can provide valuable clues about the degradation pathway.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrazole derivatives, providing information on fragmentation patterns that can help in structure elucidation of byproducts.[16]
-
Experimental Workflow: Stability Monitoring by HPLC
Caption: Workflow for monitoring reaction stability using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.najah.edu [journals.najah.edu]
- 16. researchgate.net [researchgate.net]
Scalable synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid for industrial applications
Technical Support Center: Scalable Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the industrial-scale synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring efficiency, scalability, and high purity. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its robust production critical.[1][2]
Overview of the Synthetic Strategy
The most industrially viable route to this compound involves a two-stage process. First, the synthesis of the pyrazole core, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, is achieved. This is followed by a regioselective chlorination at the C5 position. This staged approach allows for better control over purity and minimizes the formation of challenging-to-remove isomers.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Stage 1: Precursor Synthesis (1,3-Dimethyl-1H-pyrazole-4-carboxylic acid)
Question: My yield of the precursor carboxylic acid is consistently low after the cyclization and hydrolysis step. What are the likely causes?
Answer: Low yields in this stage typically stem from three main areas: incomplete initial condensation, inefficient cyclization, or degradation during hydrolysis.
-
Incomplete Condensation: The initial reaction between ethyl acetoacetate and triethyl orthoformate is critical. Ensure your acetic anhydride, often used as a catalyst and water scavenger, is fresh and anhydrous. The mass ratio of reactants is also crucial; a common ratio is approximately 6:9:8 for ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, respectively.[3]
-
Inefficient Cyclization: The cyclization with methylhydrazine is exothermic.
-
Temperature Control: If the temperature rises too quickly, side reactions can occur. Maintain the temperature within the recommended range for your specific protocol.
-
pH Control: The reaction is typically run under basic conditions, often with sodium hydroxide. The amount of base is critical; too little can result in incomplete reaction, while too much can promote hydrolysis of the ester group on the intermediate before cyclization is complete.[3]
-
-
Degradation during Hydrolysis: The final hydrolysis of the ethyl ester to the carboxylic acid is usually performed with a strong acid like HCl. If the temperature is too high or the reaction time is too long, the pyrazole ring itself can be susceptible to degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Stage 2: Regioselective Chlorination
Question: The chlorination step results in a dark, tarry mixture with very little desired product. Why is this happening?
Answer: This is a classic sign of an overly aggressive or runaway reaction. The chlorination of the electron-rich pyrazole ring is highly exothermic and requires careful control.[4]
-
Choice of Chlorinating Agent: Agents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are highly reactive and can cause degradation if not used correctly.[4][5] Trichloroisocyanuric acid (TCCA) is often a milder and more manageable alternative for this transformation, providing high yields with fewer byproducts.[6][7]
-
Temperature Management: This is the single most critical parameter. The reaction should be conducted in a jacketed reactor with an efficient cooling system. The chlorinating agent must be added slowly and portion-wise, allowing the cooling system to dissipate the generated heat effectively. A thermal runaway can lead to complete decomposition of the starting material.[4]
-
Solvent Choice: The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or in the absence of a solvent (mechanochemistry with TCCA).[6] The solvent must be inert to the chlorinating agent.
Question: My final product is contaminated with an isomeric impurity. How can I identify and prevent it?
Answer: The primary isomeric impurity would be 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, though this is less likely given the directing effect of the existing carboxyl group. A more probable impurity is the dichlorinated product.
-
Identification: Use LC-MS to identify the molecular weight of the impurity. The dichlorinated product will have a distinct mass peak. 1H NMR can also be used; the disappearance of the C5-H proton signal and shifts in the methyl group signals would indicate the desired product, while other unexpected shifts could point to impurities.
-
Prevention:
-
Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent. A common starting point is 1.1 to 1.2 equivalents.
-
Reaction Monitoring: Track the reaction's progress carefully. Stop the reaction as soon as the starting material is consumed to prevent over-chlorination.
-
Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of secondary reactions.
-
Below is a troubleshooting flowchart for diagnosing low yield in the chlorination stage.
Caption: Decision tree for troubleshooting low chlorination yield.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for industrial scale?
A1: The choice depends on a balance of reactivity, safety, cost, and waste disposal.
| Chlorinating Agent | Pros | Cons |
| Trichloroisocyanuric Acid (TCCA) | - Mild and selective[6] - Solid, easy to handle - High-yielding[8] - Green chemistry potential (mechanochemistry)[7] | - Higher cost per mole of chlorine - Byproduct (cyanuric acid) needs disposal |
| Sulfuryl Chloride (SO₂Cl₂) | - Relatively inexpensive - Highly reactive, fast reactions[5] | - Liquid, corrosive, toxic fumes - Can be too aggressive, leading to byproducts[4] - Generates HCl and SO₂ gas |
| Phosphorus Oxychloride (POCl₃) | - Effective, especially in Vilsmeier-Haack type reactions[9][10] | - Highly corrosive and water-reactive - Often requires higher temperatures - Generates phosphoric acid waste |
For scalability and safety, TCCA is often the preferred choice due to its solid nature and milder reactivity, which allows for better process control.[6][8]
Q2: How do I monitor the reaction progress effectively on a large scale?
A2: While TLC is useful for initial lab-scale development, industrial-scale monitoring relies on more robust techniques.
-
In-process HPLC: This is the gold standard. Samples can be taken from the reactor at regular intervals to quantify the consumption of starting material and the formation of the product and any major byproducts.
-
Process Analytical Technology (PAT): Techniques like Near-Infrared (NIR) or Raman spectroscopy can be used for real-time, non-invasive monitoring of the reaction without the need for sampling, which is a significant advantage in large-scale manufacturing.[11]
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount, especially when handling corrosive and reactive chlorinating agents.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[4][12]
-
Ventilation: All operations must be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of corrosive vapors like HCl or SO₂.[4]
-
Emergency Preparedness: Have appropriate spill kits and quenchers (e.g., sodium bicarbonate for acidic spills) readily available. Ensure access to an emergency shower and eyewash station.
-
Waste Disposal: Chlorinated organic waste and acidic aqueous waste must be segregated and disposed of according to institutional and regulatory guidelines.[13]
Q4: What are the standard quality control specifications for the final product?
A4: The final product should be tested for identity, purity, and residual impurities.
| Test | Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectrum conforms to the reference standard[14][15] |
| Purity (Assay) | HPLC | ≥ 98.5% |
| Melting Point | Melting Point Apparatus | Within a defined range (e.g., 209-211 °C)[16] |
| Water Content | Karl Fischer Titration | ≤ 0.5%[17] |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from general pyrazole synthesis methodologies.[3][18]
-
Condensation: In a suitable reactor, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC/GC until the ethyl acetoacetate is consumed.
-
Solvent Removal: Cool the mixture and remove volatile components under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol. Cool the solution in an ice bath. Slowly add an aqueous solution of methylhydrazine while maintaining the internal temperature below 20°C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: To the reaction mixture, add a 15-20% solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours until the ethyl ester is fully hydrolyzed (monitor by HPLC).
-
Isolation: Cool the reaction mixture to 0-5°C. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the precursor as a solid.
Protocol 2: Chlorination to this compound
This protocol utilizes the milder chlorinating agent TCCA.[6][8]
-
Setup: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the suspension to 0-5°C.
-
Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (approx. 0.4 eq, providing ~1.2 eq of active chlorine) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 5-10°C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete in 2-5 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the cyanuric acid byproduct. Wash the filter cake with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.[19]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
References
- 1. This compound | 27006-82-2 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. jicrcr.com [jicrcr.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. pharmaved.com [pharmaved.com]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Pyrazole-4-Carboxylic Acids
Introduction: The Central Role of Pyrazole-4-Carboxylic Acids in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, and its derivatives are integral to numerous fields, particularly medicinal chemistry and agrochemicals.[1][2] Among these, pyrazole-4-carboxylic acids and their ester analogues represent a privileged scaffold, forming the core of blockbuster drugs such as the COX-2 inhibitor Celecoxib, which is used to treat inflammation and pain.[3][4][5][6] Their utility also extends to fungicides and other biologically active compounds, making the development of efficient and versatile synthetic routes to this key intermediate a topic of significant interest for researchers in drug development and process chemistry.[1][7]
This guide provides a comparative analysis of the principal synthetic strategies for accessing pyrazole-4-carboxylic acids. We will delve into the mechanistic underpinnings of each route, compare their relative strengths and weaknesses with supporting data, and provide detailed experimental protocols for the most salient methods. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific needs, whether for small-scale library synthesis or large-scale manufacturing.
Core Synthetic Strategies: A Comparative Overview
The synthesis of pyrazole-4-carboxylic acids can be broadly categorized into two major approaches:
-
De Novo Ring Construction: Building the pyrazole heterocycle with the C4-carboxylic acid or a precursor group installed during the cyclization process.
-
Post-Functionalization of a Pre-formed Pyrazole Core: Introducing the carboxylic acid moiety at the C4 position of an existing pyrazole ring.
The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability requirements.
Strategy I: De Novo Ring Construction of the Pyrazole Core
This approach is often favored for its efficiency in building molecular complexity in a single, convergent step. The key is to select starting materials that already contain the necessary carbon and nitrogen atoms for the pyrazole ring, as well as the C4-carboxyl precursor.
Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for pyrazole synthesis.[8][9][10] The classical approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12] To generate a pyrazole-4-carboxylic acid, a 1,3-dicarbonyl substrate bearing a carboxylate or ester group at the C2 position (equivalent to the eventual C4 of the pyrazole) is required.
Mechanism: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[12][13] The use of an unsymmetrical hydrazine (e.g., methylhydrazine) can lead to a mixture of regioisomers, a critical consideration for targeted synthesis.[14]
Application to Pyrazole-4-Carboxylic Acids: A highly effective modern variation involves a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine.[14][15] This multicomponent strategy offers high atom economy and operational simplicity. The reaction often proceeds through a Knoevenagel condensation of the aldehyde and β-ketoester, followed by a Michael addition of the hydrazine and subsequent cyclization. The resulting pyrazole-4-carboxylic acid ester can then be saponified to the desired carboxylic acid.[14]
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: Knorr synthesis for pyrazole-4-carboxylates.
[3+2] Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles.[16][17] For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).[18][19][20]
Mechanism: This is a pericyclic reaction where the three atoms of the dipole react with two atoms of the dipolarophile in a concerted fashion to form the five-membered ring.[21] To obtain a pyrazole-4-carboxylic acid, the dipolarophile must contain the carboxylate group. For example, reacting diazomethane with an acetylenic ester like ethyl propiolate will yield the desired scaffold. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile.[20]
Advantages & Limitations: This method offers excellent regiocontrol in many cases and can be performed under mild, often catalyst-free thermal conditions.[18][19] However, the handling of potentially unstable and toxic diazo compounds, especially on a large scale, requires specialized equipment and safety precautions.[19]
Strategy II: Post-Functionalization of a Pre-formed Pyrazole Core
This strategy is advantageous when a suitably substituted pyrazole precursor is readily available or more accessible than the dicarbonyl or alkyne precursors required for de novo synthesis. The C4-H bond of the pyrazole ring is the most acidic and susceptible to electrophilic substitution, making it a prime target for functionalization.
Vilsmeier-Haack Formylation and Subsequent Oxidation
This is a reliable two-step procedure for introducing a carboxylic acid group at the C4 position.
-
Step 1: Vilsmeier-Haack Formylation. The pyrazole is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like DMF), which acts as a mild electrophile.[15] The reaction introduces a formyl (-CHO) group regioselectively at the C4 position, yielding a pyrazole-4-carboxaldehyde.
-
Step 2: Oxidation. The resulting aldehyde is then oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation (NaClO₂).
Advantages & Limitations: This method is generally high-yielding and regioselective. However, it involves two separate synthetic operations and requires the use of strong oxidizing agents, which may not be compatible with sensitive functional groups elsewhere in the molecule.
Direct Carboxylation via Metalation
A more direct approach involves the deprotonation of the C4-H bond with a strong base, followed by quenching the resulting anion with carbon dioxide.
Mechanism: N-substituted pyrazoles can be regioselectively deprotonated at the C5 position. However, for N-unprotected or N1-protected pyrazoles, lithiation with a strong base like n-butyllithium (n-BuLi) at low temperatures followed by the introduction of gaseous or solid CO₂ (dry ice) can install the carboxylate group directly at the C4 position.[22]
Advantages & Limitations: This one-pot method is direct and efficient. However, it requires strictly anhydrous conditions and cryogenic temperatures (-78 °C), which can be challenging to scale up. Furthermore, the strong basicity of n-BuLi limits the compatibility with functional groups such as esters, ketones, and nitro groups.
Diagram: Overview of Synthetic Strategies to Pyrazole-4-Carboxylic Acids
Caption: Major synthetic pathways to pyrazole-4-carboxylic acids.
Comparative Performance Analysis
The selection of an optimal synthetic route depends on a careful evaluation of various factors. The table below summarizes the key characteristics of the discussed methods.
| Synthetic Route | Typical Yields | Regioselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Knorr Synthesis (MCR) | 75-95%[15] | Good to Excellent | Broad; tolerates various aldehydes and hydrazines. | High convergence, operational simplicity, good yields. | Potential for regioisomers with substituted hydrazines. |
| [3+2] Cycloaddition | 60-95%[18][19] | Excellent | Broad for alkynes; limited by diazoalkane stability. | High atom economy, often mild/catalyst-free conditions. | Requires handling of potentially hazardous diazo compounds. |
| Vilsmeier + Oxidation | 60-85% (over 2 steps) | Excellent | Broad for pyrazoles; limited by oxidant sensitivity. | Reliable, high regioselectivity, generally available reagents. | Two-step process, use of harsh oxidizing agents. |
| Metalation + Carboxylation | 50-80%[22] | Excellent | Limited to substrates lacking acidic protons or electrophilic groups. | Direct, one-pot C-H functionalization. | Requires cryogenic temperatures and strongly basic, moisture-sensitive reagents. |
Experimental Protocols
To provide a practical context, detailed procedures for two common and effective methods are outlined below.
Protocol 1: Three-Component Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from multicomponent reaction strategies that efficiently construct the pyrazole ring.[15]
-
Materials: Benzaldehyde, ethyl acetoacetate, phenylhydrazine, ethanol, catalytic amount of an ionic liquid like [bmim][FeCl₄] (optional, can be run with acid catalysis e.g., acetic acid).
-
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and phenylhydrazine (1.0 eq) in ethanol (5 mL/mmol of aldehyde).
-
Add a catalytic amount of acetic acid (3 drops) or a recyclable catalyst like [bmim][FeCl₄] (10 mol%).[15]
-
Stir the mixture at reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol or a mixture of ethanol/water to remove unreacted starting materials.
-
Dry the product under vacuum to yield the ethyl ester.
-
-
Saponification to Carboxylic Acid:
-
Dissolve the obtained ester in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final pyrazole-4-carboxylic acid.
-
Protocol 2: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid via Vilsmeier-Haack Formylation
This protocol demonstrates the functionalization of a pre-formed pyrazole.
-
Materials: 1-Phenyl-1H-pyrazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), potassium permanganate (KMnO₄), acetone, water.
-
Step A: Vilsmeier-Haack Formylation
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of 1-phenyl-1H-pyrazole (1.0 eq) in DMF dropwise to the reagent mixture.
-
Allow the reaction to warm to room temperature, then heat to 80-90 °C for 2-3 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) until it is basic (pH ~9-10).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or recrystallization to obtain 1-phenyl-1H-pyrazole-4-carboxaldehyde.
-
-
Step B: Oxidation to Carboxylic Acid
-
Dissolve the aldehyde from Step A in acetone.
-
Slowly add a solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water portion-wise, maintaining the temperature below 30 °C. A brown precipitate of MnO₂ will form.
-
Stir the reaction at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the MnO₂ precipitate, washing the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution with 1 M HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Conclusion and Recommendations
The synthesis of pyrazole-4-carboxylic acids can be achieved through several effective routes, each with distinct advantages.
-
For rapid access to diverse analogues with high molecular complexity, multicomponent Knorr-type syntheses are highly recommended. They are convergent, often high-yielding, and benefit from readily available starting materials.
-
When regioselectivity is paramount and the handling of diazo compounds is feasible, the [3+2] cycloaddition offers an elegant and direct approach.
-
For substrates where a pyrazole core is already present, the Vilsmeier-Haack formylation followed by oxidation provides a reliable and highly regioselective pathway, despite being a two-step sequence.
-
Direct metalation and carboxylation is the most direct C-H functionalization method but is best suited for laboratory-scale synthesis of molecules that can withstand strongly basic conditions.
Ultimately, the choice of synthesis will be guided by the specific substitution pattern required, the scale of the reaction, available laboratory infrastructure, and the overall synthetic strategy for the target molecule.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review [ouci.dntb.gov.ua]
- 6. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. sid.ir [sid.ir]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 21. tandfonline.com [tandfonline.com]
- 22. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Validating the Molecular Structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: A Comprehensive 2D NMR Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. This guide provides an in-depth, experimentally supported comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[1][2] We will delve into the practical application and interpretation of COSY, HSQC, and HMBC experiments, demonstrating how their combined power surpasses the limitations of 1D NMR for definitive structural elucidation.
The Challenge: Differentiating Isomers and Ensuring Purity
While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they can be insufficient for distinguishing between closely related isomers. For pyrazole derivatives, the substitution pattern on the heterocyclic ring is critical to its biological activity. An incorrect assignment could lead to the development of an inactive or even toxic compound. 2D NMR spectroscopy offers a solution by revealing through-bond correlations between nuclei, providing a detailed connectivity map of the molecule.[3][4]
A Multi-faceted Approach: The Power of 2D NMR Correlation
To unequivocally confirm the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] It is instrumental in mapping out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[5][6] It provides a clear picture of which proton is bonded to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[5][6] This is crucial for connecting different spin systems and identifying quaternary carbons.
Experimental Workflow: From Sample Preparation to Data Interpretation
The following workflow outlines the key steps for acquiring and analyzing 2D NMR data for the structural validation of this compound.
References
- 1. This compound | 27006-82-2 [chemicalbook.com]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. emerypharma.com [emerypharma.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of Pyrazole Derivatives
In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, rigorous purity assessment is paramount. While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1]
This guide provides an in-depth, objective comparison of qNMR and traditional chromatographic methods for the purity assessment of pyrazole derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental choices that ensure data of the highest integrity.
The Foundational Principle of qNMR: A Direct Molar Relationship
Unlike many other analytical techniques that rely on compound-specific response factors, the power of qNMR lies in a direct and universal principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This makes qNMR a primary ratio method of measurement, capable of determining the purity of a substance without needing a chemically identical reference standard for the analyte.[4][5] For ¹H qNMR, the most common variant, this allows for the precise quantification of proton-bearing molecules, making it an ideal tool for organic compounds like pyrazoles.[6]
qNMR vs. HPLC: An Orthogonal and Synergistic Approach
Relying on a single analytical method can be misleading, as each technique has inherent biases and limitations. An orthogonal approach, using methods based on different physical principles, provides a more comprehensive and reliable assessment of purity.[1] qNMR (a spectroscopic method) and HPLC (a chromatographic method) represent a classic and powerful orthogonal pairing.
Table 1: Comparative Analysis of qNMR and HPLC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is directly proportional to the number of nuclei (molar concentration).[2][3] | Separation based on differential partitioning between a mobile and stationary phase; detection often by UV absorbance.[1] |
| Reference Standard | Requires a certified, structurally unrelated internal standard. No analyte-specific standard needed.[7][8] | Requires a certified reference standard of the analyte for accurate quantification. |
| Selectivity | High structural selectivity; can distinguish and quantify isomers and structurally similar impurities in a single run.[4] | Dependent on chromatographic resolution; co-elution of impurities can lead to inaccurate results. |
| Universality | Near-universal detection for soluble, proton-containing compounds.[9] | Dependent on the presence of a chromophore for UV detection. Non-UV active impurities are invisible. |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[5] | Destructive; the sample is consumed during the analysis.[5] |
| Throughput | Lower; requires longer relaxation delays for accurate quantification.[5] | Higher; typical run times are shorter, enabling high-throughput screening.[5] |
| Method Development | Generally faster; relies on fundamental NMR principles rather than extensive column and mobile phase screening.[7] | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and temperature. |
| Data Output | Provides simultaneous structural confirmation and quantitative data.[4] | Provides retention time and peak area; structural information requires hyphenated techniques (e.g., LC-MS). |
Workflow for Purity Assessment of a Pyrazole Derivative by ¹H-qNMR
The following diagram illustrates the comprehensive workflow for determining the purity of a pyrazole derivative using the internal standard method, which is the most common and robust approach.
Caption: A comprehensive workflow for qNMR purity assessment.
Detailed Experimental Protocol: Purity of a Pyrazole Derivative
This protocol provides a self-validating system for determining the purity of a generic pyrazole derivative. The causality behind each experimental choice is explained to ensure technical accuracy.
Step 1: Method Planning and Internal Standard (IS) Selection
The choice of an internal standard is the most critical step in a qNMR experiment.[10][11] An ideal IS must meet several criteria, which can be navigated using a logical decision-making process.
Caption: Decision tree for selecting a suitable qNMR internal standard.
-
Recommended Internal Standards for Pyrazoles (often soluble in DMSO-d₆ or CDCl₃):
-
Maleic Acid
-
Dimethyl sulfone
-
1,4-Dinitrobenzene
-
3,4,5-Trichloropyridine[11]
-
Step 2: Sample Preparation
Accuracy begins with meticulous preparation. The goal is to create a homogenous solution where the masses of both the analyte and the internal standard are known with high precision.
-
Weighing: Using a calibrated analytical balance (readability of at least 0.01 mg), accurately weigh approximately 10-20 mg of the pyrazole derivative into a clean, dry vial.
-
IS Addition: Accurately weigh an appropriate amount of the chosen certified internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial. The molar ratio of IS to analyte should be roughly 1:1 to ensure comparable signal intensities.
-
Solvent Addition: Add a precise volume of deuterated solvent (e.g., 700 µL of DMSO-d₆) using a calibrated pipette.
-
Dissolution: Ensure complete dissolution of both compounds by vortexing or gentle sonication. A clear, particulate-free solution is mandatory.[3]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
Quantitative data acquisition requires specific parameter adjustments to overcome biases inherent in qualitative NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure signal stability.[12]
-
Key Acquisition Parameters:
-
Pulse Program: Use a simple single-pulse experiment (e.g., 'zg' on Bruker systems) with a 90° or, more commonly, a 30° pulse angle to reduce relaxation time constraints.[12]
-
Relaxation Delay (D1): This is paramount for accuracy. The D1 value plus the acquisition time (AQ) should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated. A conservative, universal value of 30-60 seconds is often used when T₁ values are unknown. This ensures complete relaxation and accurate signal integration.[13]
-
Number of Scans (NS): Acquire enough scans (typically 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest. This minimizes integration errors.[14]
-
Data Points: Acquire at least 64K data points to ensure adequate digital resolution.[12]
-
Step 4: Data Processing and Purity Calculation
Careful processing is required to extract accurate quantitative information from the raw data (FID).
-
Apodization: Apply a gentle line-broadening function (e.g., LB = 0.1-0.3 Hz) to improve S/N without distorting the line shape.[12]
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[12]
-
Integration:
-
Select well-resolved, non-overlapping signals for both the pyrazole analyte and the internal standard.
-
For the analyte, choose a signal corresponding to a known number of protons (e.g., a methyl group singlet or aromatic protons in a clean region).
-
Integrate the selected signals over a consistent, wide range (at least 20-30 times the signal half-width).
-
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ, Iᵢₛ: Integral values for the analyte and internal standard.
-
Nₐ, Nᵢₛ: Number of protons for the integrated signals of the analyte and internal standard.
-
MWₐ, MWᵢₛ: Molecular weights of the analyte and internal standard.
-
mₐ, mᵢₛ: Masses of the analyte and internal standard.
-
Purityᵢₛ: Certified purity of the internal standard.
-
Table 2: Hypothetical Purity Calculation for a Pyrazole Derivative
| Parameter | Analyte (Pyrazole Derivative) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 8.10 mg |
| Molecular Weight (MW) | 381.37 g/mol | 116.07 g/mol |
| Selected Signal | Singlet at 2.2 ppm (CH₃) | Singlet at 6.3 ppm (CH=CH) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 2.54 | 1.00 |
| Purity (Purityᵢₛ) | To be determined | 99.9% |
| Calculation | Purityₐ = (2.54 / 1.00) * (2 / 3) * (381.37 / 116.07) * (8.10 / 15.25) * 99.9% | |
| Result | Purityₐ = 98.6% |
Validation and Regulatory Context
For use in regulated environments, qNMR methods must be validated according to ICH Q2(R1) guidelines.[15] Key validation parameters include:
-
Specificity: Demonstrated by the resolution of analyte signals from the IS and potential impurities.
-
Linearity: Assessed by analyzing samples across a range of concentrations.
-
Accuracy: Determined by comparing results to a certified reference material or by spike/recovery experiments.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) measurements.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
International collaborative studies have confirmed that properly validated ¹H-qNMR methods have the competence to obtain the same quantification performance and accuracy as conventional primary methods of measurement.[16][17]
Conclusion
Quantitative NMR is an indispensable tool for the purity assessment of pyrazole derivatives in modern drug development. Its status as a primary analytical method, high selectivity, and ability to provide simultaneous structural confirmation offer a level of analytical confidence that is complementary and, in some aspects, superior to traditional chromatographic techniques. By understanding the fundamental principles and meticulously controlling experimental variables, researchers can leverage qNMR to generate highly accurate, reliable, and defensible purity data, ensuring the quality and integrity of these vital pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Senior Application Scientist's Guide to the Efficacious Chlorination of Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized pyrazoles is a cornerstone of modern pharmaceutical science. The strategic introduction of a chlorine atom onto the pyrazole core can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of common chlorinating agents for pyrazole synthesis, offering experimental insights and data to inform your selection of the most effective reagent for your specific application.
The Strategic Importance of Pyrazole Chlorination
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The chlorination of this heterocyclic system is a critical transformation for several reasons:
-
Modulation of Electronic Properties: A chlorine atom, being electronegative, withdraws electron density from the pyrazole ring, influencing its pKa and interaction with biological targets.
-
Enhanced Lipophilicity: The introduction of chlorine generally increases the lipophilicity of a molecule, which can improve its membrane permeability and pharmacokinetic profile.
-
Metabolic Blocking: Strategic chlorination can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Synthetic Handle: The chloro-substituent serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
The regioselectivity of chlorination is paramount, with the C4 position being the most common site for electrophilic attack due to the electronic nature of the pyrazole ring. However, the choice of chlorinating agent and reaction conditions can influence this outcome.
Comparative Analysis of Leading Chlorinating Agents
This section provides a detailed comparison of three widely used chlorinating agents for pyrazole synthesis: Trichloroisocyanuric Acid (TCCA), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (SO₂Cl₂).
Trichloroisocyanuric Acid (TCCA): The Efficient and Eco-Friendly Workhorse
Trichloroisocyanuric acid has emerged as a highly effective and popular reagent for the chlorination of pyrazoles. It is a stable, crystalline solid that is easy to handle and offers a high content of active chlorine.
Mechanism of Action: The chlorination of pyrazoles with TCCA is believed to proceed through an electrophilic aromatic substitution mechanism.[2][3] The polarized N-Cl bond in TCCA provides an electrophilic chlorine source ("Cl⁺") that is attacked by the electron-rich pyrazole ring, typically at the C4 position.
dot
Caption: Electrophilic chlorination of pyrazole by TCCA.
Advantages:
-
High Yields: TCCA consistently provides high yields of chlorinated pyrazoles, often exceeding 90%.[4][5]
-
Mild Reaction Conditions: Chlorination with TCCA can often be performed under mild conditions, including solvent-free mechanochemical methods.[2][6]
-
Cost-Effective and Readily Available: TCCA is an inexpensive and commercially available reagent.[5]
-
Environmentally Benign: The byproduct, cyanuric acid, is non-toxic and can be recycled. Solvent-free methods further enhance its green chemistry profile.[2]
Disadvantages:
-
Stoichiometry: As TCCA contains three active chlorine atoms, precise control of stoichiometry is necessary to avoid over-chlorination, though it is generally selective for mono-chlorination at the C4 position.
N-Chlorosuccinimide (NCS): The Versatile and Tunable Reagent
N-Chlorosuccinimide is a widely used reagent for a variety of chlorination reactions, including the chlorination of pyrazoles. It is a crystalline solid that is relatively stable and easy to handle.
Mechanism of Action: Similar to TCCA, NCS typically acts as an electrophilic chlorinating agent for electron-rich aromatic systems like pyrazoles.[7] The reactivity of NCS can be modulated by the reaction conditions. In the presence of acid catalysts, its electrophilicity is enhanced.[8][9] Under radical initiation conditions (e.g., light or radical initiators), it can also participate in free-radical chlorinations, though this is less common for pyrazole ring chlorination.
dot
Caption: Electrophilic chlorination of pyrazole by NCS.
Advantages:
-
Good to Excellent Yields: NCS provides good yields for the chlorination of a variety of pyrazole derivatives.
-
Tunable Reactivity: The reactivity of NCS can be fine-tuned by the choice of solvent and the use of catalysts, allowing for the chlorination of both activated and less reactive pyrazoles.[8]
-
Commercial Availability: NCS is readily available from numerous chemical suppliers.
Disadvantages:
-
Potential for Side Reactions: Depending on the substrate and conditions, side reactions such as over-chlorination or radical-mediated processes can occur.
-
Byproduct Removal: The succinimide byproduct may require purification steps for its removal.
Sulfuryl Chloride (SO₂Cl₂): The Potent and Reactive Agent
Sulfuryl chloride is a powerful chlorinating agent that can be used for the direct chlorination of pyrazoles. It is a colorless, fuming liquid with a pungent odor.
Mechanism of Action: The mechanism of chlorination with sulfuryl chloride can be complex and may involve both electrophilic and radical pathways, depending on the reaction conditions and the presence of initiators. For aromatic substrates, an electrophilic pathway is generally favored, often catalyzed by a Lewis acid.
Caption: Experimental workflow for pyrazole synthesis using TCCA.
Materials:
-
Hydrazine substrate (1.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).
-
Heat the reaction mixture to 40 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (1-2 mL).
-
Dilute the mixture with EtOAc (5 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for Pyrazole Chlorination with NCS
This is a general procedure based on established methods for the chlorination of aromatic compounds with NCS. [7] dot
Caption: Experimental workflow for pyrazole chlorination using NCS.
Materials:
-
Pyrazole substrate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.0-1.2 equiv)
-
Suitable solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole substrate (10 mmol) in a suitable solvent (50 mL).
-
Add NCS (11 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature. For less reactive substrates, the addition of a catalytic amount of a protic acid (e.g., acetic acid) may be beneficial.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Recommendations
The choice of chlorinating agent for pyrazole synthesis is a critical decision that depends on the specific substrate, desired scale, and available resources.
-
Trichloroisocyanuric acid (TCCA) is highly recommended for its efficiency, mild reaction conditions, cost-effectiveness, and favorable environmental profile. It is an excellent choice for the regioselective C4-chlorination of a wide range of pyrazoles.
-
N-Chlorosuccinimide (NCS) offers versatility and tunable reactivity. It is a reliable reagent, particularly when fine-tuning of the reaction conditions is required for sensitive substrates.
-
Sulfuryl Chloride (SO₂Cl₂) is a potent but hazardous reagent. Its use should be reserved for cases where other, milder reagents have failed, and it must be handled with appropriate safety precautions.
For laboratories focused on green chemistry and process safety, TCCA presents a compelling option. For exploratory and medicinal chemistry where a wide range of substrates are encountered, the versatility of NCS is advantageous. Ultimately, the optimal choice will be determined by empirical evaluation for each specific synthetic challenge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
A Comparative Guide to the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid: Precursor to Pyflubumide
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for effective and sustainable agricultural solutions has propelled the development of novel pesticides. Pyflubumide, a potent acaricide, stands out for its efficacy against a wide range of mite species.[1] Central to its synthesis is the key intermediate, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The efficiency, scalability, and environmental impact of the pyflubumide manufacturing process are intrinsically linked to the synthetic route chosen for this critical precursor.
This guide provides an in-depth comparison of two prominent synthetic pathways to this compound, offering insights into their chemical logic, experimental execution, and relative merits. By presenting detailed protocols and comparative data, this document aims to equip researchers and process chemists with the necessary information to make informed decisions in the synthesis of this vital agrochemical intermediate.
Route 1: Vilsmeier-Haack Formylation of 1,3-Dimethyl-5-pyrazolone and Subsequent Oxidation
This widely utilized route leverages the reactivity of 1,3-dimethyl-5-pyrazolone, a readily available starting material. The synthesis proceeds in two key stages: a Vilsmeier-Haack formylation to introduce the C4-aldehyde functionality and a subsequent oxidation to afford the target carboxylic acid.
The Chemistry Behind the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic and aromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich pyrazolone ring, leading to the formation of the aldehyde after hydrolysis.
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Vilsmeier-Haack Formylation and Oxidation
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3][4]
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.0 eq.), phosphorus oxychloride (POCl₃, 3.0 eq.) is added dropwise at 0°C.
-
The resulting mixture is stirred at 0°C for 20 minutes to form the Vilsmeier reagent.
-
1,3-Dimethyl-5-pyrazolone (1.0 eq.) is then added portion-wise to the solution.
-
The reaction mixture is heated to 90°C and maintained for 4 hours.
-
After cooling to room temperature, the mixture is carefully poured into ice water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) affords pure 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Oxidation to this compound
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
A solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq.) in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-10°C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
The mixture is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: Synthesis from Ethyl Acetoacetate and Subsequent Chlorination/Hydrolysis
An alternative approach begins with the construction of the pyrazole ring from acyclic precursors, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties. This route offers a different set of starting materials and reaction conditions.
The Chemistry Behind Pyrazole Ring Formation and Functionalization
This synthetic strategy relies on the classical Knorr pyrazole synthesis, where a β-ketoester (ethyl acetoacetate) reacts with a hydrazine derivative (methylhydrazine) to form the pyrazole ring. The subsequent steps involve the chlorination of the pyrazole ring, a reaction that can be achieved with various chlorinating agents, followed by the hydrolysis of the ester group to the desired carboxylic acid.
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Pyrazole Synthesis, Chlorination, and Hydrolysis
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate [5]
-
A mixture of ethyl acetoacetate (1.0 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (1.2 eq.) is heated at reflux for 2 hours.
-
The reaction mixture is cooled, and a 40% aqueous solution of methylhydrazine (1.1 eq.) is added, followed by a catalytic amount of sodium hydroxide.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by distillation or chromatography yields ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 2: Chlorination of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq.) is dissolved in a suitable solvent, such as dichloromethane or chloroform.
-
A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂, 1.1 eq.), is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
The reaction is quenched with water or an aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed, dried, and concentrated to give ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
Ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.), is added.
-
The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack & Oxidation | Route 2: From Ethyl Acetoacetate |
| Starting Materials | 1,3-Dimethyl-5-pyrazolone, DMF, POCl₃, Oxidizing agent (e.g., KMnO₄) | Ethyl acetoacetate, Triethyl orthoformate, Methylhydrazine, Chlorinating agent (e.g., SO₂Cl₂), Base (e.g., NaOH) |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good (typically 60-75%) | Moderate (typically 50-65%) |
| Reagent Toxicity & Handling | POCl₃ is corrosive and reacts violently with water. KMnO₄ is a strong oxidant. | Methylhydrazine is toxic and a suspected carcinogen. SO₂Cl₂ is corrosive. |
| Scalability | Generally scalable, but handling of POCl₃ requires care. | Scalable, with established industrial precedent for similar pyrazole syntheses. |
| Process Safety Considerations | Exothermic nature of Vilsmeier reagent formation and oxidation needs careful control. | Handling of toxic methylhydrazine requires stringent safety measures. |
| Purification | Recrystallization is often sufficient for both steps. | Distillation and/or chromatography may be required for the ester intermediate. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, the crucial precursor for the acaricide pyflubumide.
Route 1 , commencing from 1,3-dimethyl-5-pyrazolone, is a more direct, two-step process. Its primary advantage lies in its convergency. However, it necessitates the use of phosphorus oxychloride, a hazardous reagent requiring specialized handling procedures.
Route 2 , starting from basic acyclic precursors, involves a three-step sequence. While potentially having a slightly lower overall yield, it may offer advantages in terms of starting material cost and availability. The key safety concern in this route is the handling of methylhydrazine.
The selection of the optimal synthetic route will ultimately depend on a comprehensive evaluation of factors including raw material cost and availability, process safety infrastructure, scalability requirements, and environmental considerations. This guide provides the foundational technical information to initiate such an evaluation, empowering researchers and drug development professionals to advance the synthesis of this important agrochemical intermediate.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1] This versatile heterocyclic ring is a key feature in numerous FDA-approved drugs, valued for its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[3] Understanding the cross-reactivity, or off-target effects, of these inhibitors is paramount for developing safer and more effective therapeutics.[4] This guide provides an in-depth comparison of the cross-reactivity profiles of three prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters
Protein kinases are integral to a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] While kinase inhibitors have revolutionized treatment paradigms, their efficacy can be complicated by off-target activities.[4] These unintended interactions can lead to adverse side effects or, in some cases, unexpected therapeutic benefits.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical and clinical development.
This guide will focus on a comparative analysis of three pyrazole-based inhibitors that primarily target the Janus kinase (JAK) family, key players in cytokine signaling through the JAK-STAT pathway.[7] We will examine their on-target potency and, crucially, their off-target interactions across the kinome.
Comparative Cross-Reactivity Profiles of Pyrazole-Based JAK Inhibitors
The following table summarizes the available cross-reactivity data for Golidocitinib, Fedratinib, and NVP-BSK805. This data, synthesized from publicly available literature and databases, provides a snapshot of their selectivity. It is important to note that direct head-to-head kinome-wide screening data under identical experimental conditions is not always available, and comparisons should be made with this in mind.
| Inhibitor | Primary Target(s) | Selectivity Highlights | Notable Off-Targets |
| Golidocitinib | JAK1 | >200-fold selectivity for JAK1 over other JAK family members (JAK2, JAK3, TYK2).[8] Favorable selectivity profile across the broader kinome.[8] | Specific kinome-wide off-target data is not extensively published in the provided search results. To reduce off-target effects, selective JAK1 inhibitors are designed to avoid highly homologous kinase domains in the SRC and MAPK families.[9] |
| Fedratinib | JAK2 | Potent inhibitor of JAK2 and the JAK2V617F mutant.[10] | FLT3, BRD4.[6][11] |
| NVP-BSK805 | JAK2 | ATP-competitive inhibitor with an IC50 of 0.48 nM for JAK2.[12] >20-fold selectivity for JAK2 over other JAK family members in vitro.[13] | Displays excellent selectivity in broader kinase profiling.[13] Specific off-target kinases from a comprehensive kinome scan are not detailed in the provided search results. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The JAK-STAT Signaling Pathway: A Key Target for Pyrazole-Based Inhibitors
The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response, regulating processes such as immunity, cell proliferation, and apoptosis.[7] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[14]
The simplified diagram below illustrates the canonical JAK-STAT signaling pathway.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
To empirically determine the selectivity of a kinase inhibitor, researchers employ a variety of in vitro and in-cell techniques. Below are detailed workflows for two widely used methods: KINOMEscan® and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan®: A High-Throughput In Vitro Binding Assay
The KINOMEscan® platform provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[15] This competition binding assay is independent of ATP and measures the true thermodynamic dissociation constant (Kd).[15]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. chayon.co.kr [chayon.co.kr]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Pyrazole Fungicides
For researchers and professionals in the agrochemical industry, the synthesis of pyrazole fungicides represents a significant area of focus. These compounds are critical in modern agriculture for their broad-spectrum fungicidal activity. The efficiency, cost-effectiveness, and environmental impact of the synthetic pathways employed are paramount to successful commercialization. This guide provides an in-depth comparison of the primary synthetic routes to pyrazole fungicides, offering insights into the underlying chemistry and a cost-benefit analysis to aid in process development and optimization.
Introduction to Pyrazole Fungicides
Pyrazole fungicides are a class of agricultural chemicals that play a crucial role in protecting crops from a wide range of fungal diseases. Their mode of action often involves the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. Prominent examples of commercial pyrazole fungicides include Pyraclostrobin, Bixafen, Fluxapyroxad, and Penflufen, which have become indispensable tools for farmers worldwide.[1][2] The core of these molecules is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring are critical for their biological activity.
The industrial synthesis of these complex molecules is a multi-step process where the formation of the pyrazole core is a key transformation. The choice of synthetic pathway for this core structure can have a profound impact on the overall process economics, safety, and environmental footprint.
Major Synthetic Pathways to the Pyrazole Core
Several synthetic strategies have been developed for the construction of the pyrazole ring. This guide will focus on the most industrially relevant methods: the Knorr Pyrazole Synthesis and 1,3-Dipolar Cycloaddition, along with a discussion on the rise of greener, more sustainable approaches.
The Knorr Pyrazole Synthesis: A Classic and Robust Approach
The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry and remains a widely used method for the industrial production of pyrazoles.[3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
References
A Guide to Pyrazole-4-Carboxylic Acid Analogs as Enzyme Inhibitors: A Structural Comparison for Drug Discovery Professionals
Introduction
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Within medicinal chemistry, this scaffold is considered a "privileged structure" due to its ability to form key interactions with a wide variety of biological targets, leading to potent and selective modulators of enzyme activity. Specifically, the pyrazole-4-carboxylic acid and its derivatives (such as carboxamides) have emerged as a versatile core for the design of potent enzyme inhibitors. The carboxylic acid or amide group at the 4-position often acts as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule within the enzyme's active site.
This guide provides a comparative structural analysis of pyrazole-4-carboxylic acid analogs targeting two distinct and highly significant classes of enzymes in drug discovery: Protein Kinases and Dehydrogenases . By examining the structure-activity relationships (SAR) for inhibitors of Aurora Kinase A and Lactate Dehydrogenase (LDH), we will illustrate how modifications to the core scaffold can be tailored to achieve high potency and selectivity for different enzyme families. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
General Synthetic Strategies
The synthesis of pyrazole-4-carboxylic acid derivatives is well-established, allowing for extensive diversification. A common and effective route involves the reaction of a β-ketoester with a hydrazine derivative. The resulting pyrazole ester can then be hydrolyzed to the carboxylic acid or converted to various amides through standard coupling procedures. This modularity permits the systematic exploration of chemical space at multiple positions on the pyrazole ring.
Caption: General synthetic pathway for pyrazole-4-carboxylic acid and amide analogs.
Case Study 1: Inhibition of Protein Kinases (Aurora Kinase A)
Biological Context: Aurora Kinase A in Cell Cycle Regulation
Aurora kinases are a family of serine/threonine kinases that are essential for the coordinated progression of mitosis.[1] Aurora Kinase A (AURKA) plays a pivotal role in centrosome maturation, entry into mitosis, and the assembly of a functional bipolar spindle.[2][3] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[3] Overexpression of AURKA is a common feature in many human cancers and is linked to chromosomal instability and oncogenic transformation, making it a prime target for anticancer drug development.[4] Inhibition of AURKA leads to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells.[5][6]
Caption: Simplified role of Aurora Kinase A (AURKA) in mitosis and its inhibition.
Structural Analysis and Structure-Activity Relationship (SAR)
The pyrazole-4-carboxamide scaffold has proven to be a fertile ground for developing potent AURKA inhibitors. A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, for instance, have demonstrated significant inhibitory activity.[7][8]
Key Structural Insights:
-
Hinge-Binding: The pyrazole core and the adjacent carboxamide group are critical for binding to the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
-
N1-Phenyl Group: The phenyl ring at the N1 position of the pyrazole often occupies a hydrophobic pocket. Substitutions on this ring can modulate potency and selectivity.
-
C3-Phenyl Group: The phenyl group at the C3 position generally points towards the solvent-exposed region. Modifications here can be used to tune physicochemical properties.
-
N-Phenyl Group of Carboxamide: This group is crucial for activity. A quantitative structure-activity relationship (QSAR) study showed that bulky, electron-withdrawing substituents on this ring are favored for inhibitory activity.[8][9] For example, compound 10e from one study, featuring a 4-chloro-3-(trifluoromethyl)phenyl group, was the most potent analog against both cancer cell lines and AURKA itself.[7] This suggests the terminal phenyl group explores a specific pocket where these features are beneficial for binding.
Data Summary: Pyrazole-4-Carboxamide Analogs as AURKA Inhibitors
The following table summarizes the inhibitory activities of selected N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives.[7][10]
| Compound | R Group (on N-phenyl) | Aurora A IC₅₀ (µM) | HCT116 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |
| 10a | H | 0.98 ± 0.11 | 3.52 ± 0.21 | 4.16 ± 0.33 |
| 10c | 4-OCH₃ | 0.81 ± 0.09 | 2.11 ± 0.15 | 2.53 ± 0.18 |
| 10d | 4-Cl | 0.45 ± 0.05 | 0.93 ± 0.08 | 1.02 ± 0.11 |
| 10e | 4-Cl, 3-CF₃ | 0.16 ± 0.03 | 0.39 ± 0.06 | 0.46 ± 0.04 |
Data sourced from Li et al., 2012.[7]
Case Study 2: Inhibition of Dehydrogenases (Lactate Dehydrogenase)
Biological Context: Lactate Dehydrogenase in Cancer Metabolism
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD⁺.[11] Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[12] In this context, the LDHA isoform is often upregulated to convert pyruvate to lactate, which regenerates the NAD⁺ necessary to sustain high glycolytic flux.[13] This metabolic rewiring supports rapid cell proliferation.[14] Elevated LDH levels are associated with tumor progression and poor prognosis in many cancers, establishing LDH as a compelling target for therapeutic intervention.[15]
Structural Analysis and Structure-Activity Relationship (SAR)
A distinct series of pyrazole-based inhibitors has been developed to target LDH. Unlike the kinase inhibitors, which are typically amides, the most potent LDH inhibitors often feature a pyrazole-4-carboxylic acid.[11][12]
Key Structural Insights:
-
Carboxylate Hinge: The carboxylic acid moiety is a critical pharmacophore, mimicking the substrate pyruvate and forming key interactions in the active site.[12]
-
N1-Thiazole Group: A common feature in potent LDH inhibitors is a thiazole ring attached to the N1 position of the pyrazole. The carboxylic acid is often appended to this thiazole, as seen in lead compounds like NCATS-SM1440 (43) .[16][17][18]
-
C5-Alkyl Group: Small alkyl groups, such as cyclopropylmethyl or cyclopropylethyl, at the C5 position of the pyrazole have been shown to be optimal for activity.[11]
-
C3-Aryl Group: Modifications at the C3 position explore a different region of the binding pocket. Biphenyl groups have proven effective in enhancing potency.[11] The combination of these features leads to compounds with low nanomolar inhibition of LDH and sub-micromolar inhibition of lactate production in cancer cells.[12]
Data Summary: Pyrazole-4-Carboxylic Acid Analogs as LDH Inhibitors
The following table summarizes the inhibitory activities of selected pyrazole-based analogs against LDHA and cellular lactate production.[16][19]
| Compound | Core Structure Features | LDHA IC₅₀ (nM) | MiaPaCa-2 Lactate IC₅₀ (µM) |
| 1 | C5-CF₃, N1-Thiazole-COOH | 80 | 1.5 |
| 43 | C5-Cyclopropylmethyl, N1-Thiazole-COOH, C3-Biphenyl | 1.6 | 0.08 |
| 52 | C5-Cyclopropylethyl, N1-Thiazole-COOH, C3-Biphenyl | 0.7 | 0.06 |
Data sourced from refs[16][19]. Compound 1 is an initial hit, while compounds 43 (NCATS-SM1440) and 52 (NCATS-SM1441) are highly optimized leads.
Experimental Protocols
Protocol 1: Representative Synthesis of an N,1,3-Triphenyl-1H-Pyrazole-4-Carboxamide (Analog of 10e)
This protocol describes a general procedure for synthesizing a pyrazole-4-carboxamide inhibitor targeting a protein kinase.[7][20]
Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(phenylhydrazono)-3-oxo-3-phenylpropanoate (1 eq) in acetic acid, add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the reaction mixture to 100°C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazole ester.
Step 2: Saponification to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and reflux the mixture for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with 2N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline, for example, 4-chloro-3-(trifluoromethyl)aniline (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final carboxamide.
Protocol 2: In Vitro Enzyme Inhibition Assay Workflow
The determination of inhibitor potency (IC₅₀) is a critical step in drug discovery. The general workflow is applicable to various enzyme classes, with specific reagents (enzyme, substrate, buffer) tailored to the target.
Caption: General workflow for an in vitro enzyme inhibition (IC₅₀) determination assay.
Detailed Protocol: LDH Cytotoxicity Assay (Colorimetric) This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1–5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight. Prepare triplicate wells for each condition.
-
Treatment: Treat cells with various concentrations of the pyrazole-4-carboxylic acid inhibitor. Include wells for "untreated" (negative control) and "maximum LDH release" (positive control).
-
Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 24-48 hours).
-
Lysis (Positive Control): 1 hour before collecting the supernatant, add 10 µL of 10X Lysis Solution to the maximum release wells.
-
Supernatant Transfer: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a substrate mix and a dye solution). Add 50 µL of this mixture to each well containing supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the controls.
Detailed Protocol: Aurora Kinase A Inhibition Assay (Luminescence-based) [21] This assay measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), AURKA enzyme, substrate (e.g., a synthetic peptide), and ATP at desired concentrations.
-
Plate Setup: To a 384-well plate, add 1 µL of pyrazole-4-carboxamide inhibitor at various concentrations (or DMSO as a vehicle control).
-
Enzyme Addition: Add 2 µL of AURKA enzyme solution.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Readout: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculation: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The pyrazole-4-carboxylic acid scaffold demonstrates remarkable versatility in the design of potent enzyme inhibitors. A structural comparison reveals that distinct modifications are required to achieve selectivity for different enzyme classes.
-
For protein kinases like AURKA, a pyrazole-4-carboxamide is often optimal. The amide linkage and the terminal aromatic ring play a crucial role in establishing interactions within the ATP-binding pocket, and potency is heavily influenced by substitutions on the various phenyl rings.
-
For dehydrogenases like LDH, a pyrazole-4-carboxylic acid (often on an N1-heterocyclic substituent) is the key pharmacophore. This acidic group mimics the endogenous substrate, pyruvate, and acts as a critical anchor in the active site.
The modular and accessible synthesis of these compounds allows for fine-tuning of their properties, making the pyrazole-4-carboxylic acid framework a highly valuable starting point for the development of targeted therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifaceted roles of lactate dehydrogenase in liver cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The multiple roles of LDH in cancer [cancer.fr]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. promega.com [promega.com]
A Senior Application Scientist's Guide to HPLC-MS Method Development for the Validation of Pyrazole Synthesis Products
This guide provides an in-depth, experience-driven framework for developing and validating robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of pyrazole synthesis products. Moving beyond a simple checklist, we will explore the scientific rationale behind critical decisions in method development, ensuring your final analytical procedure is not only compliant but also scientifically sound and fit for its intended purpose in a research and drug development setting.
Introduction: The Analytical Imperative for Pyrazole Synthesis
Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, with their heterocyclic scaffold appearing in numerous commercial drugs and high-value compounds.[1][2][3][4] The synthesis of these molecules, however, can often yield a complex mixture of products, including regioisomers, stereoisomers, and process-related impurities.[5][6] Consequently, a selective, sensitive, and reliable analytical method is not merely a quality control requirement; it is an essential tool that guides the synthesis process, ensures the integrity of biological data, and fulfills stringent regulatory expectations.
This guide will walk you through a logical, phase-gated process for developing and validating an HPLC-MS method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Part 1: Foundational Method Development
The success of any analytical method hinges on a deep understanding of the analyte and the judicious selection of initial starting conditions. This phase is about building a strong analytical foundation.
Analyte Characterization: Know Your Molecule
Before the first injection, a thorough desktop analysis of your target pyrazole is critical. Consider:
-
Physicochemical Properties: What are the pKa and LogP values? The pKa will dictate the pH at which the molecule is ionized, a critical factor for reversed-phase chromatography. The LogP (partition coefficient) provides insight into its hydrophobicity and potential retention behavior.
-
Structure and Isomerism: Are there possibilities for regioisomerism (e.g., 1,3,5-substituted vs. 1,4,5-substituted pyrazoles) or stereoisomerism?[5][6] The potential for isomers dictates the required selectivity and resolving power of the chromatographic method.
-
Mass Spectrometry Behavior: The pyrazole ring has characteristic fragmentation patterns. A common fragmentation pathway involves the loss of HCN or N₂ from the molecular ion.[10][11] Understanding these patterns is key to confirming peak identity and developing selective MS/MS methods. For instance, substituted pyrazoles often show fragmentation related to the loss of their substituents followed by the cleavage of the heterocyclic ring.[10][12][13][14]
Initial HPLC-MS Parameter Selection: The Educated Starting Point
The goal here is not perfection, but a reasonable starting point for optimization.
Chromatography (HPLC):
For most pyrazole derivatives, which are often moderately polar, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical first choice.
-
Column Selection: A C18 column is the universal workhorse and an excellent starting point. However, consider alternatives if initial selectivity is poor. The choice of stationary phase can significantly impact the separation of structurally similar pyrazoles.[15]
| Stationary Phase | Principle of Separation | Best Suited For... | Considerations |
| C18 (ODS) | Primarily hydrophobic interactions. | General-purpose separation of moderately polar to nonpolar pyrazoles. | Standard starting point for most applications. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Pyrazoles with aromatic substituents, offering alternative selectivity for isomers. | Can provide enhanced resolution for compounds with aromatic rings. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange). | Polar pyrazoles and positional isomers where C18 fails. | Excellent for separating halogenated or highly polar analytes. |
| Chiral Phases | Enantioselective interactions. | Separation of chiral pyrazole enantiomers.[16][17] | Required for stereospecific synthesis and analysis. |
-
Mobile Phase Selection: A typical starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves two purposes: it protonates the pyrazole analyte (if it has a basic nitrogen), leading to better peak shape, and it provides a source of protons for efficient electrospray ionization (ESI).[18]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity and higher ionization efficiency.
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically the most effective for pyrazole derivatives, as the nitrogen atoms in the ring are readily protonated.
-
Initial MS Scan: Begin with a full scan acquisition (e.g., m/z 100-1000) to identify the molecular ion ([M+H]⁺) of your target compound and any related impurities or byproducts.
Workflow for Initial Method Development
Caption: Workflow for initial HPLC-MS method development.
Part 2: Method Validation - The Hallmark of Reliability
Once a satisfactory separation and detection method is established, it must be validated to prove its suitability for the intended purpose. The validation process is a systematic series of experiments that provide irrefutable evidence of the method's performance. We will follow the framework of the ICH Q2(R1) guideline.[7][8][19]
Logical Relationship of Validation Parameters
Caption: Interrelationship of core analytical validation parameters.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Prepare a solution of your analyte (e.g., the final pyrazole product).
-
Prepare solutions of all known related substances (e.g., starting materials, key intermediates, potential regioisomers).
-
Prepare a placebo or blank solution (synthesis reaction mixture without the key starting material).
-
Inject each solution individually to determine their retention times.
-
Inject a spiked solution containing the analyte and all known related substances.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a PDA detector or mass spectral analysis across the peak should confirm its homogeneity. Resolution between the analyte and the closest eluting impurity should be >1.5.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
-
Experimental Protocol:
-
Prepare a stock solution of the analyte of known concentration.
-
Perform a serial dilution to prepare at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration level in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Experimental Protocol:
-
Prepare a placebo mixture (e.g., a simulated synthesis matrix).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[20]
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
Acceptance Criteria: %RSD should be ≤ 2.0%.[20]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the combined data from both experiments.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
Acceptance Criteria: A S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ.[20]
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, mobile phase composition ± 2%).
-
Vary these parameters one at a time and analyze a system suitability solution.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, resolution) should remain within the pre-defined system suitability limits.
-
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria | ICH Guideline Ref. |
| Specificity | To ensure the analyte signal is free from interference. | Peak purity > 99%; Resolution > 1.5 | Q2(R1)[7] |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (R²) ≥ 0.999 | Q2(R1)[7] |
| Range | To define the upper and lower concentration limits. | Defined by linearity, accuracy, and precision. | Q2(R1)[7] |
| Accuracy | To measure the closeness to the true value. | Mean Recovery: 98.0% - 102.0% | Q2(R1)[7] |
| Precision (%RSD) | To measure the degree of scatter in results. | Repeatability & Intermediate Precision: ≤ 2.0% | Q2(R1)[7] |
| LOD | To determine the lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1 | Q2(R1)[7] |
| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise Ratio ≈ 10:1 | Q2(R1)[7] |
| Robustness | To assess reliability against small variations. | System suitability criteria must be met. | Q2(R1)[7] |
Conclusion: A Commitment to Quality
Developing and validating an HPLC-MS method for pyrazole synthesis products is a rigorous but essential undertaking. It is a process that demands a blend of theoretical understanding, experimental skill, and meticulous documentation. By following the logical, science-driven approach outlined in this guide—from initial analyte characterization through to a comprehensive validation based on ICH principles—researchers, scientists, and drug development professionals can build analytical methods that are not only compliant but are also robust, reliable, and truly fit for purpose. This commitment to analytical excellence ensures the quality and integrity of the data that underpins the entire discovery and development lifecycle.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. benchchem.com [benchchem.com]
Benchmarking the performance of novel pyrazole acaricides against existing compounds
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. irac-online.org [irac-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyflumetofen, a novel acaricide - its mode of action and selectivity. | Semantic Scholar [semanticscholar.org]
- 9. pomais.com [pomais.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a new acaricide, cyflumetofen [jstage.jst.go.jp]
- 12. youtube.com [youtube.com]
- 13. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 14. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 15. pomais.com [pomais.com]
- 16. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. pomais.com [pomais.com]
- 19. News - Complete Guide to Bifenthrin Insecticide [bigpesticides.com]
- 20. News - How Does Abamectin Work? [bigpesticides.com]
- 21. Effective Acaricide Solutions Using Abamectin for Pest Management and Crop Protection [cnagrochem.com]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. Abamectin - Wikipedia [en.wikipedia.org]
- 24. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 25. irac-online.org [irac-online.org]
- 26. irac-online.org [irac-online.org]
- 27. irac-online.org [irac-online.org]
- 28. irac-online.org [irac-online.org]
- 29. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 30. ecetoc.org [ecetoc.org]
- 31. benchchem.com [benchchem.com]
- 32. cabidigitallibrary.org [cabidigitallibrary.org]
- 33. harvest.usask.ca [harvest.usask.ca]
- 34. academic.oup.com [academic.oup.com]
- 35. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 37. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety and handling protocols for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a compound that combines the chemical properties of a halogenated organic, a pyrazole derivative, and a carboxylic acid. As such, a multi-faceted approach to safety is required, addressing potential risks of corrosivity, irritation, and specific disposal requirements. This document is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Assessment and Mitigation
The primary hazards associated with this compound and its chemical class include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] The core of our safety protocol is to establish effective barriers to prevent exposure through these routes.
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) & Controls |
| Skin Contact | Causes skin irritation (H315).[2][3][4][5] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended for extended operations.Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] |
| Eye Contact | Causes serious eye irritation (H319).[2][3][4][5] | Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing.[1][6] |
| Inhalation | May cause respiratory irritation (H335), particularly if handled as a powder.[1][3] | Ventilation: All handling must occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][3] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[1][3] |
Core Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE is the most critical step in mitigating risk. The causality behind each selection is rooted in the compound's chemical nature.
-
Eye and Face Protection : Due to its acidic nature and potential for irritation, protecting the eyes from splashes is paramount. Standard safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes.[6] For operations with a higher splash potential, such as transferring solutions or handling larger quantities, a full-face shield must be used in conjunction with goggles.[1][6]
-
Hand Protection : Nitrile gloves provide robust protection against acids and a wide range of organic compounds.[6][7] Gloves should be inspected for any defects before use and changed immediately if contamination is suspected. For prolonged handling, consider double-gloving to provide an additional layer of safety.
-
Body Protection : A chemical-resistant or standard flame-resistant lab coat, fully buttoned, protects against incidental contact and small splashes.[1] Ensure the material is appropriate for handling acidic and organic compounds.
-
Respiratory Protection : The primary method of respiratory protection is an engineering control: the chemical fume hood. All weighing and handling of the solid compound and its solutions should be performed inside a properly functioning fume hood to prevent the inhalation of airborne particulates or vapors.[1][3] A NIOSH-approved respirator with acid gas/organic vapor cartridges may be required for emergency situations or if engineering controls are insufficient, but this should not be the primary line of defense.[6]
Procedural Workflow for Safe Handling
A systematic, step-by-step approach ensures that safety is integrated into every stage of the experimental workflow.
Step 1: Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly before beginning any work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and appropriately labeled waste containers, before bringing the chemical into the work area.
-
Locate Safety Equipment: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[2][8]
Step 2: Donning and Handling
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Chemical Handling:
Caption: Workflow for handling this compound.
Step 3: Post-Handling and Decontamination
-
Clean Surfaces: Thoroughly wipe down all contaminated surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield, lab coat, and finally, goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency and Disposal Plans
Preparedness for unexpected events is a hallmark of a safe laboratory environment.
Emergency Response Protocol
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.
-
-
Spill Response:
-
Minor Spill (contained in fume hood): Wearing full PPE, cover the spill with a suitable absorbent material (e.g., vermiculite or a commercial spill kit).[11] Scoop the material into a designated hazardous waste container and decontaminate the area.
-
Major Spill (outside of fume hood): Evacuate the immediate area and alert all nearby personnel.[8][12] If the substance is volatile or the spill is large, evacuate the entire lab and contact your institution's emergency response team. Restrict access to the area.[12]
-
Waste Disposal Plan
Proper segregation of waste is critical for both safety and regulatory compliance.
-
Categorization : this compound is a halogenated organic compound .[9][13] It must be disposed of according to regulations for this waste stream.
-
Solid Waste : All contaminated disposable materials, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[9][14]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound must be collected in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".[13][14][15]
-
Segregation : Do NOT mix halogenated waste with non-halogenated organic waste.[14][15] This prevents costly and complex disposal procedures.[14][15]
Adherence to these protocols will ensure a safe environment for the handling of this and similar chemical compounds, fostering a culture of safety and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. bucknell.edu [bucknell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
